Technical Documentation Center

3-[(Sec-butylamino)sulfonyl]benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-[(Sec-butylamino)sulfonyl]benzoic acid
  • CAS: 7326-76-3

Core Science & Biosynthesis

Foundational

spectroscopic data of 3-[(Sec-butylamino)sulfonyl]benzoic acid

Comprehensive Characterization & Spectroscopic Guide: 3-[(Sec-butylamino)sulfonyl]benzoic Acid Part 1: Executive Summary & Chemical Identity 3-[(Sec-butylamino)sulfonyl]benzoic acid (CAS: 7326-76-3) is a specialized benz...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Characterization & Spectroscopic Guide: 3-[(Sec-butylamino)sulfonyl]benzoic Acid

Part 1: Executive Summary & Chemical Identity

3-[(Sec-butylamino)sulfonyl]benzoic acid (CAS: 7326-76-3) is a specialized benzoic acid derivative featuring a sulfonamide pharmacophore at the meta position.[1][2] It serves as a critical intermediate in the synthesis of high-ceiling loop diuretics (e.g., analogs of bumetanide) and as a reference standard for impurity profiling in pharmaceutical development.[1]

This guide provides a rigorous technical framework for the spectroscopic identification of this compound, integrating theoretical principles with standard characterization protocols.

Chemical Identity Table
ParameterDetail
Chemical Name 3-[(Sec-butylamino)sulfonyl]benzoic acid
CAS Registry Number 7326-76-3
Molecular Formula C₁₁H₁₅NO₄S
Molecular Weight 257.31 g/mol
IUPAC Name 3-(butan-2-ylsulfamoyl)benzoic acid
SMILES CCC(C)NS(=O)(=O)C1=CC=CC(=C1)C(=O)O
Appearance White to off-white crystalline solid (Typical)
Solubility Soluble in DMSO, Methanol, dilute Alkali; Sparingly soluble in Water

Part 2: Synthesis & Structural Logic

Understanding the synthesis is prerequisite to interpreting the impurity profile and spectral data. The compound is typically synthesized via the nucleophilic attack of sec-butylamine on 3-(chlorosulfonyl)benzoic acid under basic conditions (Schotten-Baumann reaction).[1]

Synthesis Workflow (DOT Diagram)

SynthesisPathway SM1 3-(Chlorosulfonyl)benzoic acid (Electrophile) Reaction Nucleophilic Substitution (Base, 0-5°C) SM1->Reaction SM2 sec-Butylamine (Nucleophile) SM2->Reaction Product 3-[(Sec-butylamino)sulfonyl]benzoic acid (Target) Reaction->Product Major Pathway Impurity Bis-amide Impurity (Trace) Reaction->Impurity Over-reaction (if COOH activated)

Figure 1: Synthetic pathway and potential divergence points.[1]

Part 3: Spectroscopic Characterization Protocols

The following data represents the reference expectations for a pure sample, derived from standard spectroscopic principles for meta-substituted benzoic acids and sulfonamides.

Infrared Spectroscopy (FT-IR)

Methodology: KBr Pellet or ATR (Attenuated Total Reflectance).[1] Diagnostic Relevance: Confirms the presence of the carboxylic acid, sulfonamide, and aromatic core.[1]

Functional GroupWavenumber (cm⁻¹)Band CharacteristicsAssignment
Carboxylic Acid (-COOH) 2500–3300Broad, strongO-H stretching (H-bonded)
Carbonyl (C=O) 1680–1705Strong, sharpC=O stretching (Benzoic acid dimer)
Sulfonamide (-SO₂NH-) 3250–3300Medium, sharpN-H stretching
Sulfonyl (O=S=O) 1330–1350StrongAsymmetric SO₂ stretch
Sulfonyl (O=S=O) 1150–1170StrongSymmetric SO₂ stretch
Aromatic Ring 1580–1600MediumC=C ring skeletal vibrations
Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Preferred due to solubility and exchangeable protons).[1] Frequency: 400 MHz or higher.

Structural Analysis: The aromatic region will display a characteristic 1,3-disubstituted pattern.[1] The sec-butyl group introduces a chiral center, potentially making the adjacent methylene protons (


) diastereotopic, though this splitting is often obscured in lower-field instruments.[1]
PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
-COOH 13.0–13.5Broad Singlet1HAcidic proton (Exchangeable with D₂O)
Ar-H (2) 8.35–8.45Singlet (t)1HMost deshielded; flanked by two EWGs (COOH, SO₂).[1]
Ar-H (6) 8.15–8.25Doublet1HOrtho to COOH; Para to SO₂.[1]
Ar-H (4) 7.95–8.05Doublet1HOrtho to SO₂; Para to COOH.[1]
Ar-H (5) 7.70–7.80Triplet1HMeta to both substituents.[1]
-NH- 7.60–7.90Broad/Doublet1HSulfonamide NH (Couples to CH).[1]
CH (Sec-butyl) 3.10–3.30Multiplet1HMethine proton adjacent to N.
CH₂ (Sec-butyl) 1.30–1.45Multiplet2HMethylene group.[1]
CH₃ (Doublet) 0.95–1.05Doublet3HMethyl attached to chiral CH.[1]
CH₃ (Triplet) 0.75–0.85Triplet3HTerminal methyl of ethyl group.[1]
Carbon-13 NMR (¹³C NMR)

Solvent: DMSO-d₆. Key Features: Look for the Carbonyl peak (~166 ppm) and the differentiation of the aromatic carbons.

  • C=O (Acid): ~166 ppm[1][3]

  • Ar-C (Ipso-SO₂): ~142 ppm[1][3]

  • Ar-C (Ipso-COOH): ~132 ppm[1]

  • Ar-C (Methines): 126–135 ppm (4 signals)[1]

  • Aliphatic (CH-N): ~52 ppm[1]

  • Aliphatic (CH₂): ~29 ppm[1]

  • Aliphatic (CH₃): ~19 ppm (branched), ~10 ppm (terminal)[1]

Mass Spectrometry (MS)

Ionization: ESI (Electrospray Ionization) - Negative Mode is often more sensitive for carboxylic acids/sulfonamides.[1] Molecular Ion:

  • [M-H]⁻: m/z 256.3[1]

  • [M+H]⁺: m/z 258.3[1]

Fragmentation Logic (DOT Diagram)

MassSpec Parent Molecular Ion [M+H]+ m/z 258 Frag1 Loss of sec-butyl [M - C4H8]+ m/z 202 Parent->Frag1 - C4H8 (McLafferty-like) Frag3 Loss of OH [M - OH]+ m/z 241 Parent->Frag3 - OH Frag2 Sulfonyl Cleavage [Ph-COOH]+ m/z 121 Frag1->Frag2 - SO2NH

Figure 2: Proposed ESI(+) fragmentation pathway.[1]

Part 4: Quality Control & Impurity Profiling

When using this compound as a reference standard, researchers must distinguish it from potential isomers, specifically the n-butyl analog.[1]

Differentiation Strategy:

  • Chirality: The sec-butyl group creates a chiral center.[1] In a chiral HPLC environment, this compound will exist as a racemate (two peaks) unless enantiomerically pure amine was used.[1] The n-butyl isomer is achiral (single peak).[1]

  • NMR Fingerprint:

    • Sec-butyl: Shows a doublet methyl (~1.0 ppm) and a triplet methyl (~0.8 ppm).[1]

    • n-Butyl: Shows only one triplet methyl (~0.9 ppm) and a more complex methylene envelope.[1]

References

  • BenchChem. (n.d.).[1] 3-[(Sec-butylamino)sulfonyl]benzoic acid Product Record. Retrieved from [1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (General reference for sulfonamide/benzoic acid spectral interpretation).

  • National Institute of Standards and Technology (NIST). (n.d.).[1] Benzoic acid derivatives Mass Spectra. NIST Chemistry WebBook.[1] Retrieved from [1]

  • BocSci. (n.d.).[1] 3-[(Sec-butylamino)sulfonyl]benzoic acid CAS 7326-76-3.[1][2][4][] Retrieved from [1]

Sources

Exploratory

An In-depth Technical Guide to the Predicted Biological Activity of 3-[(Sec-butylamino)sulfonyl]benzoic Acid as a Carbonic Anhydrase Inhibitor

For distribution to researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive analysis of the predicted biological activity of 3-[(Sec-butylamino)sulfonyl]benzoic...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of 3-[(Sec-butylamino)sulfonyl]benzoic acid. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, its chemical structure, featuring a quintessential sulfonamide moiety appended to a benzoic acid scaffold, strongly suggests its role as an inhibitor of carbonic anhydrase (CA) enzymes. This document synthesizes information from closely related analogs and the well-established principles of carbonic anhydrase inhibition by the sulfonamide class of drugs to project the compound's mechanism of action, potential isoform selectivity, and key structure-activity relationships. Furthermore, this guide outlines detailed experimental protocols for the synthesis and biological evaluation of 3-[(Sec-butylamino)sulfonyl]benzoic acid, providing a foundational framework for researchers to empirically validate its activity.

Introduction: The Rationale for Investigating 3-[(Sec-butylamino)sulfonyl]benzoic Acid

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are fundamental to a vast array of physiological processes, including pH homeostasis, gas transport, electrolyte secretion, and various biosynthetic pathways. The human genome encodes for at least 15 CA isoforms, each with distinct tissue distribution, subcellular localization, and catalytic activity. The dysregulation of specific CA isoforms has been implicated in a range of pathologies, including glaucoma, epilepsy, edema, and cancer, making them attractive targets for therapeutic intervention.[2]

The sulfonamide functional group is the cornerstone of a major class of CA inhibitors (CAIs).[3] The compound of interest, 3-[(Sec-butylamino)sulfonyl]benzoic acid, possesses this critical pharmacophore. Its structure suggests a targeted design to interact with the active site of CA enzymes. The "tail" of the molecule, the sec-butylamino benzoic acid portion, is predicted to play a crucial role in modulating its physicochemical properties and conferring selectivity for specific CA isoforms. This guide will, therefore, explore the anticipated biological activity of this compound based on a robust understanding of its chemical class.

Predicted Mechanism of Action: A Tale of Zinc Binding

The inhibitory activity of sulfonamides against carbonic anhydrases is well-characterized. The primary mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located at the bottom of the enzyme's active site. This binding event displaces or prevents the binding of a zinc-coordinated water molecule, which is essential for the catalytic cycle.

G cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor Zn++ Zn++ His1 His Zn++->His1 His2 His Zn++->His2 His3 His Zn++->His3 H2O H₂O/OH⁻ Zn++->H2O H2O->Zn++ Displaced Inhibitor R-SO₂NH⁻ Inhibitor->Zn++ Coordination Bond (Inhibition) caption Fig 1. Sulfonamide Inhibition of Carbonic Anhydrase

Caption: Predicted binding of the sulfonamide moiety to the active site zinc ion.

For 3-[(Sec-butylamino)sulfonyl]benzoic acid, the sulfonamide group is expected to be the primary zinc-binding function. The benzoic acid and the sec-butylamino "tail" will likely extend into the active site cavity, forming additional interactions with amino acid residues that line the cavity, thereby influencing the overall binding affinity and isoform selectivity.

Structure-Activity Relationship (SAR) and Predicted Isoform Selectivity

Key Predicted SAR Features:

  • The Sulfonamide Group: Essential for zinc binding and inhibitory activity.

  • The Benzoic Acid Moiety: The carboxylic acid group can act as a hydrogen bond acceptor or donor, potentially interacting with hydrophilic residues in the active site. Its position on the benzene ring (meta to the sulfamoyl group) will dictate its spatial orientation within the active site.

  • The N-Sec-butyl Group: This alkyl substituent is expected to influence the compound's lipophilicity and steric profile. The size and branching of the sec-butyl group will likely play a significant role in determining which CA isoforms it can effectively inhibit. For instance, isoforms with wider active site cavities may accommodate this bulky group more readily, leading to selective inhibition.

Based on studies of analogous compounds, it is plausible that 3-[(Sec-butylamino)sulfonyl]benzoic acid will exhibit inhibitory activity against several human CA isoforms. The degree of inhibition and the selectivity profile will be contingent on the precise fit of the sec-butylamino benzoic acid tail within the active site of each isoform. It is hypothesized that this compound may show preferential inhibition towards isoforms with more open and accessible active sites.

Experimental Protocols for Validation

To empirically determine the biological activity of 3-[(Sec-butylamino)sulfonyl]benzoic acid, a systematic experimental approach is required. This involves chemical synthesis followed by in vitro enzymatic assays.

Synthesis of 3-[(Sec-butylamino)sulfonyl]benzoic Acid

The synthesis of N-substituted sulfamoylbenzoic acids is typically achieved through a two-step process starting from the corresponding benzoic acid.[6]

G Benzoic_Acid 3-Chlorosulfonyl benzoic acid Product 3-[(Sec-butylamino)sulfonyl] benzoic acid Benzoic_Acid->Product Reaction with Amine sec-Butylamine Amine->Product caption Fig 2. Synthetic Pathway

Caption: General synthetic route to the target compound.

Step-by-Step Protocol:

  • Chlorosulfonylation of Benzoic Acid: Benzoic acid is reacted with an excess of chlorosulfonic acid at an elevated temperature. The reaction mixture is then carefully quenched with ice water to precipitate the 3-(chlorosulfonyl)benzoic acid intermediate.

  • Sulfonamide Formation: The purified 3-(chlorosulfonyl)benzoic acid is dissolved in a suitable organic solvent (e.g., dichloromethane or tetrahydrofuran) and cooled in an ice bath. sec-Butylamine is then added dropwise to the solution. The reaction is typically stirred at room temperature until completion.

  • Work-up and Purification: The reaction mixture is washed with dilute acid and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure 3-[(Sec-butylamino)sulfonyl]benzoic acid.

In Vitro Carbonic Anhydrase Inhibition Assay

The most common and physiologically relevant method for measuring CA activity is the stopped-flow CO₂ hydration assay. This method directly measures the enzyme's ability to catalyze the hydration of CO₂.

Stopped-Flow CO₂ Hydrase Assay Protocol:

  • Reagent Preparation:

    • Prepare a buffered solution (e.g., Tris-HCl) at a specific pH (typically 7.5).

    • Prepare a solution of the purified CA isoform to be tested.

    • Prepare a stock solution of 3-[(Sec-butylamino)sulfonyl]benzoic acid in a suitable solvent (e.g., DMSO).

    • Prepare a CO₂-saturated aqueous solution.

  • Assay Procedure:

    • The assay is performed using a stopped-flow spectrophotometer.

    • The enzyme solution, with or without the inhibitor at various concentrations, is rapidly mixed with the CO₂-saturated solution.

    • The hydration of CO₂ causes a change in pH, which is monitored by a pH indicator dye included in the buffer.

    • The initial rate of the reaction is measured by monitoring the change in absorbance of the pH indicator over time.

  • Data Analysis:

    • The inhibitory activity is determined by comparing the reaction rates in the presence and absence of the inhibitor.

    • The IC₅₀ (the concentration of inhibitor that causes 50% inhibition) or the Kᵢ (the inhibition constant) can be calculated by fitting the data to appropriate enzyme kinetic models.

Data Presentation:

The inhibitory activities of 3-[(Sec-butylamino)sulfonyl]benzoic acid against a panel of human CA isoforms should be determined and presented in a clear, tabular format for easy comparison.

CA IsoformPredicted Kᵢ (nM)
hCA I100 - 500
hCA II50 - 200
hCA IX10 - 100
hCA XII20 - 150
hCA IV500 - 1000

Note: The Kᵢ values presented in the table are hypothetical and serve as an example of how the data should be presented. Actual values must be determined experimentally.

Conclusion and Future Directions

3-[(Sec-butylamino)sulfonyl]benzoic acid is a promising candidate for investigation as a carbonic anhydrase inhibitor. Its chemical structure strongly suggests a classic sulfonamide-based mechanism of action. The key determinant of its biological activity and therapeutic potential will be its isoform selectivity profile, which is governed by the interactions of its sec-butylamino benzoic acid tail with the active site of different CA isoforms.

The experimental protocols outlined in this guide provide a clear path for the synthesis and in vitro characterization of this compound. Future research should focus on determining its inhibitory potency against a broad panel of CA isoforms, followed by cell-based assays to assess its efficacy in relevant disease models. Further structural studies, such as X-ray crystallography of the compound in complex with various CA isoforms, would provide invaluable insights for the rational design of next-generation inhibitors with improved potency and selectivity.

References

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181.
  • Supuran, C. T. (2008). Carbonic anhydrases: an overview. Current Pharmaceutical Design, 14(7), 603–614.
  • Supuran, C. T., & Scozzafava, A. (2000). Carbonic anhydrase inhibitors and their therapeutic potential.
  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs for the 15 human isoforms. Chemical Reviews, 112(8), 4421–4468.
  • Mincione, F., Starnotti, M., Menabuoni, L., Scozzafava, A., Casini, A., & Supuran, C. T. (2001). Carbonic anhydrase inhibitors: N-(p-sulfamoylbenzoyl)-amino acids and their derivatives as topical intraocular pressure-lowering agents in rabbits. Bioorganic & Medicinal Chemistry Letters, 11(13), 1787–1791.
  • Bozdag, M., Angeli, A., & Supuran, C. T. (2018). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Metabolites, 8(2), 34.
  • Pinga, V., Guda, R., & Shankaraiah, N. (2019). Synthesis of a new series of 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides as carbonic anhydrase I, II, IV and IX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1266–1274.
  • Sławiński, J., Pogorzelska, A., Żołnowska, B., Brożewicz, K., Vullo, D., & Supuran, C. T. (2014). Carbonic anhydrase inhibitors. Synthesis of a novel series of 5-substituted 2,4-dichlorobenzenesulfonamides and their inhibition of human cytosolic isozymes I and II and the transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry, 82, 47–55.
  • Mincione, F., Menabuoni, L., Starnotti, M., Gherardini, C., Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: N-(3-sulfamoylbenzoyl)- and N-(4-sulfamoylbenzoyl)-amino acids as topically acting antiglaucoma agents in rabbits. Bioorganic & Medicinal Chemistry, 8(3), 577–585.
  • Feichtinger, D., Slynko, Y., & Koll, A. (2010). Diuretics. 4-Substituted 3-sulfamoylbenzoic acid hydrazides. Journal of Medicinal Chemistry, 53(1), 387–390.

Sources

Foundational

An In-depth Technical Guide to the Discovery and History of Probenecid

A Note on Nomenclature: The compound 3-[(Sec-butylamino)sulfonyl]benzoic acid is not widely documented in scientific literature. This guide focuses on the structurally similar and historically significant drug, Probeneci...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: The compound 3-[(Sec-butylamino)sulfonyl]benzoic acid is not widely documented in scientific literature. This guide focuses on the structurally similar and historically significant drug, Probenecid , which is chemically known as p-(Di-n-propylsulfamyl)benzoic acid or 4-(dipropylsulfamoyl)benzoic acid.[1] It is plausible that the former is a lesser-known analog or a variation of the well-established Probenecid.

Introduction

Probenecid is a uricosuric agent that has played a significant, albeit evolving, role in pharmacotherapy for over seven decades.[2][3] Initially developed to extend the efficacy of early antibiotics like penicillin, its primary clinical application later shifted to the management of gout and hyperuricemia.[4][5] This guide provides a comprehensive overview of the discovery, history, and scientific underpinnings of Probenecid, intended for researchers, scientists, and drug development professionals.

The Genesis of Probenecid: A Tale of Two Needs

The story of Probenecid is rooted in the challenges of World War II, where penicillin was a scarce and life-saving resource.[4][6] The antibiotic's rapid excretion by the kidneys necessitated frequent, high doses, straining limited supplies.[6][7] This created an urgent need for a compound that could delay its renal clearance.

Simultaneously, researchers were investigating agents to manage gout, a painful arthritic condition caused by the accumulation of uric acid crystals in the joints.[8][9] The therapeutic goal was to increase the renal excretion of uric acid.[9]

These two seemingly disparate objectives converged in the development of Probenecid, a drug designed to manipulate the organic anion transport system in the kidneys.[10][11]

Discovery and Development

Led by Dr. Karl H. Beyer at Sharpe & Dohme (which later merged with Merck), the research team embarked on a mission to develop a drug that could competitively inhibit the renal tubular secretion of weak organic acids.[12][13] This endeavor led to the development of Probenecid in 1949.[14]

Probenecid was designed as an alternative to caronamide, another compound used to prolong penicillin's effects.[4][6] It was approved for use in the United States in 1951 and was initially marketed for its ability to increase and maintain plasma concentrations of penicillin and other β-lactam antibiotics.[15] This allowed for lower and less frequent dosing, a critical advantage in the post-war era.[14]

However, as penicillin production became more efficient and cost-effective, Probenecid's role as an antibiotic adjuvant diminished.[14] Its ability to inhibit the reabsorption of uric acid in the renal tubules soon became its primary therapeutic focus, establishing it as a cornerstone in the long-term management of gout.[13][15]

Chemical Synthesis

Probenecid, or p-(Di-n-propylsulfamyl)benzoic acid, is a sulfonamide derivative.[16] The synthesis generally involves a multi-step process:

  • Sulfonation of Toluene: The process often begins with the sulfonation of toluene to produce p-toluenesulfonyl chloride.[17]

  • Oxidation: The methyl group of p-toluenesulfonyl chloride is then oxidized to a carboxylic acid, yielding p-carboxybenzenesulfonyl chloride.[1][17]

  • Condensation: Finally, p-carboxybenzenesulfonyl chloride is condensed with di-n-propylamine to form Probenecid.[1]

This synthetic pathway allows for the creation of various dialkylsulfamylbenzoic acid derivatives by substituting different dialkylamines in the final step.[17]

Caption: Generalized synthetic pathway for Probenecid.

Mechanism of Action

Probenecid's therapeutic effects are a direct result of its interaction with organic anion transporters (OATs) in the proximal tubules of the kidneys.[4][10] It acts as a competitive inhibitor of these transporters, leading to a dual effect:

  • Uricosuric Effect: Probenecid primarily inhibits the urate transporter 1 (URAT1), which is responsible for the reabsorption of uric acid from the urine back into the bloodstream.[8] By blocking this transporter, Probenecid increases the excretion of uric acid, thereby lowering serum urate levels.[8][9] This prevents the formation of uric acid crystals in the joints and tissues, alleviating the symptoms of gout.[5]

  • Inhibition of Drug Excretion: Probenecid also competes with various drugs, most notably penicillin and other β-lactam antibiotics, for secretion into the urine via OAT1 and OAT3.[10][18] This competition reduces the renal clearance of these drugs, leading to higher and more sustained plasma concentrations.[7][18] This mechanism can increase penicillin blood levels by two- to four-fold.[18][19]

Mechanism_of_Action cluster_renal_tubule Renal Proximal Tubule Cell cluster_blood cluster_urine URAT1 URAT1 Transporter Reabsorbs Uric Acid Uric_Acid_Blood Uric Acid URAT1->Uric_Acid_Blood OAT OAT1/OAT3 Transporters Secrete Drugs (e.g., Penicillin) Penicillin_Urine Penicillin OAT->Penicillin_Urine Penicillin_Blood Penicillin Penicillin_Blood->OAT Secretion Uric_Acid_Urine Uric Acid Uric_Acid_Urine->URAT1 Reabsorption Probenecid Probenecid Probenecid->URAT1 Inhibits Probenecid->OAT Inhibits

Caption: Probenecid's dual mechanism of action on renal transporters.

Pharmacokinetic Profile

ParameterValueReference
Administration Oral[9]
Absorption Essentially complete[11]
Protein Binding 75-95% (mainly albumin)[4][11]
Metabolism Glucuronide conjugation and side-chain oxidation[11]
Elimination Half-life 4 to 12 hours (dose-dependent)[11]
Excretion Primarily renal (metabolites)[11]

Clinical Applications and Evolution

Probenecid's clinical utility has evolved since its introduction:

  • Gout and Hyperuricemia: This remains the primary indication for Probenecid.[4] It is used for the long-term management of chronic gout to prevent attacks.[5]

  • Antibiotic Adjuvant: While less common now, Probenecid is still used to boost the levels of certain antibiotics, such as in the treatment of neurosyphilis and pelvic inflammatory disease.[12][14]

  • Antiviral Therapy: Probenecid is co-administered with the antiviral drug cidofovir to reduce its nephrotoxicity by inhibiting its uptake into renal tubular cells.[12][20] There is also research suggesting its potential as an anti-influenza A virus agent by targeting OAT3.[21]

  • Masking Agent: Due to its ability to alter the excretion of other substances, Probenecid has been used by athletes to mask the presence of performance-enhancing drugs, leading to its ban by the International Olympic Committee in 1988.[4]

Conclusion

From its origins as a tool to conserve precious penicillin supplies during wartime to its established role in gout management and its emerging applications in antiviral therapy, Probenecid stands as a testament to rational drug design. Its history illustrates the intricate relationship between pharmacology, clinical need, and the evolution of medical practice. The continued exploration of its interactions with various transporters and cellular pathways suggests that the story of Probenecid may yet have new chapters to be written.[2][3]

References

  • Addition of probenecid to oral β-lactam antibiotics: a systematic review and meta-analysis. (2022-06-21). Available at: [Link]

  • Novel Use of Probenecid to Alleviate Symptoms of Opioid Withdrawal. (n.d.). Available at: [Link]

  • Karl H. Beyer Jr. - National Inventors Hall of Fame®. (2026-01-17). Available at: [Link]

  • Probenecid - YouTube. (2014-07-10). Available at: [Link]

  • Probenecid - LiverTox - NCBI Bookshelf. (2020-07-10). Available at: [Link]

  • What is the mechanism of Probenecid? - Patsnap Synapse. (2024-07-17). Available at: [Link]

  • probenecid tablet, film coated Mylan Pharmaceuticals Inc. (n.d.). Available at: [Link]

  • Probenecid - Wikipedia. (n.d.). Available at: [Link]

  • The history and future of probenecid - PubMed. (n.d.). Available at: [Link]

  • Probenecid | C13H19NO4S | CID 4911 - PubChem. (n.d.). Available at: [Link]

  • What is Probenecid used for? - Patsnap Synapse. (2024-06-15). Available at: [Link]

  • Probenecid (oral route) - Side effects & dosage - Mayo Clinic. (2025-12-01). Available at: [Link]

  • The History and Future of Probenecid | Request PDF - ResearchGate. (2025-08-07). Available at: [Link]

  • Synthesis of p-(Di-n-propylsulphamyl) Benzoic Acid | Defence Science Journal. (2014-05-23). Available at: [Link]

  • Probenecid and Penicillin Interaction: Enhanced Antibiotic Levels | empathia.ai. (n.d.). Available at: [Link]

  • Blockade of Organic Anion Transport in Humans After Treatment With the Drug Probenecid Leads to Major Metabolic Alterations in Plasma and Urine - PubMed. (n.d.). Available at: [Link]

  • Synthesis of a series of dialkylsulphamylbenzoic acids | Request PDF - ResearchGate. (n.d.). Available at: [Link]

  • CA1082191A - Process for the preparation of sulfamylbenzoic acids - Google Patents. (n.d.).
  • Penicillin and Probenecid Combination - YouTube. (2020-07-31). Available at: [Link]

  • Probenecid, a blocker of the organic anion transporter, reduces renal... - ResearchGate. (n.d.). Available at: [Link]

  • Clinical pharmacokinetics of probenecid - PubMed. (n.d.). Available at: [Link]

  • EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same - Google Patents. (n.d.).
  • Targeting Organic Anion Transporter 3 with Probenecid as a Novel Anti-Influenza A Virus Strategy - NIH. (n.d.). Available at: [Link]

  • probenecid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Available at: [Link]

  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis - Organic Syntheses. (2022-11-17). Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Chirality of 3-[(sec-Butylamino)sulfonyl]benzoic acid

Abstract Chirality is a pivotal attribute in pharmaceutical sciences, frequently governing the therapeutic efficacy, pharmacokinetic profile, and toxicological properties of a drug substance. This technical guide provide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chirality is a pivotal attribute in pharmaceutical sciences, frequently governing the therapeutic efficacy, pharmacokinetic profile, and toxicological properties of a drug substance. This technical guide provides a comprehensive examination of the chirality associated with 3-[(sec-butylamino)sulfonyl]benzoic acid, a molecule with significant potential in medicinal chemistry. We will deconstruct the structural origin of its stereoisomerism, delineate validated, robust methodologies for the analytical separation and absolute characterization of its enantiomers, and discuss the profound implications of chiral purity within the rigorous framework of drug development. This document is structured as a field-proven resource, merging high-fidelity analytical protocols with the fundamental scientific causality that dictates experimental choices, thereby ensuring a self-validating and trustworthy approach.

The Molecular Basis and Criticality of Chirality

The biological activity of many pharmaceuticals is intrinsically linked to their three-dimensional structure. Enantiomers, being non-superimposable mirror images, can interact differently with the chiral environment of the human body, such as enzymes, receptors, and other proteins. This can lead to one enantiomer providing the therapeutic benefit while the other is inactive or, in worst-case scenarios, contributes to adverse effects.

The molecule 3-[(sec-butylamino)sulfonyl]benzoic acid possesses a single stereocenter located at the secondary carbon of the sec-butyl group.[1][2] This specific carbon is bonded to four different substituents: a hydrogen atom, a methyl group, an ethyl group, and the nitrogen of the sulfonylamino moiety. This arrangement results in the existence of two distinct enantiomers: (R)-3-[(sec-butylamino)sulfonyl]benzoic acid and (S)-3-[(sec-butylamino)sulfonyl]benzoic acid.

Caption: The chiral center on the sec-butyl group gives rise to two distinct enantiomers.

Given that enantiomers can exhibit divergent pharmacological and toxicological profiles, regulatory agencies worldwide mandate the characterization and control of the enantiomeric purity of chiral drug substances.[3] Therefore, developing precise, reliable, and validated analytical methods to separate and quantify the enantiomers of 3-[(sec-butylamino)sulfonyl]benzoic acid is a non-negotiable step in its journey from discovery to clinical application.

The Gold Standard: Chiral High-Performance Liquid Chromatography (HPLC)

For the definitive separation and quantification of enantiomers, chiral High-Performance Liquid Chromatography (HPLC) is the universally accepted gold standard in the pharmaceutical industry.[3] Its preeminence is due to its high resolution, sensitivity, robustness, and versatility.[3]

The foundational principle of this technique is the use of a Chiral Stationary Phase (CSP). The enantiomers of the analyte are passed through a column packed with a CSP. They form transient diastereomeric complexes with the chiral selector on the stationary phase.[3][4] The differing stability of these complexes causes one enantiomer to be retained longer than the other, resulting in their separation into two distinct peaks in the chromatogram.[3]

A Self-Validating Method Development Strategy

The development of a chiral HPLC method should not be a random walk; it should be a systematic and logical process designed to be a self-validating system. The goal is to find a set of conditions that provides a baseline separation (Resolution, Rs > 1.5) and is robust enough for routine quality control.

HPLC_Method_Dev start Analyte Characterization (Racemic Standard of Topic Molecule) screening Phase 1: Screening (Columns & Mobile Phases) start->screening Inject Standard selection Select Lead Conditions (Rs > 1.5? Peak Shape?) screening->selection Evaluate Chromatograms selection->screening No Separation, Re-screen optimization Phase 2: Optimization (Flow, Temp, Modifier %) selection->optimization Promising Separation Found validation Phase 3: Validation (ICH Q2) (Linearity, Accuracy, Precision) optimization->validation Achieve Target Rs & Run Time final_method Final Validated QC Method validation->final_method Method Proven Fit for Purpose

Caption: A systematic workflow for robust chiral HPLC method development.

Experimental Protocol: Chiral HPLC Separation

Objective: To achieve baseline separation (Rs ≥ 1.5) and accurate quantification of the (R)- and (S)-enantiomers of 3-[(sec-butylamino)sulfonyl]benzoic acid.

Causality in Experimental Choices:

  • Column Selection: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are the most successful for a broad range of chiral compounds and represent the logical starting point.[3][4][5]

  • Mobile Phase: A normal-phase approach (e.g., Hexane/Alcohol) is often the first choice for polysaccharide columns.[5]

  • Additive: The analyte is a benzoic acid derivative. To ensure good peak shape and prevent ionization, which can lead to peak tailing, an acidic modifier like Trifluoroacetic Acid (TFA) is essential.[5][6]

Instrumentation:

  • HPLC or UHPLC system with a pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD).

Materials:

  • Chiral Columns for Screening:

    • Chiralpak® AD-H (Amylose-based)

    • Chiralcel® OD-H (Cellulose-based)

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH).

  • Additive: Trifluoroacetic Acid (TFA).

  • Sample: Racemic standard of 3-[(sec-butylamino)sulfonyl]benzoic acid (~1 mg/mL in mobile phase).

Procedure:

  • Initial Screening:

    • Equilibrate the first column (e.g., Chiralpak® AD-H) with a starting mobile phase of 90:10 (v/v) n-Hexane:IPA with 0.1% TFA.

    • Set the column temperature to 25 °C and the flow rate to 1.0 mL/min.

    • Inject the racemic standard and monitor at a suitable UV wavelength (e.g., 254 nm).

    • Repeat the process with other mobile phase compositions (e.g., 80:20 n-Hexane:EtOH + 0.1% TFA) and on the second column.

  • Method Optimization:

    • Once partial or full separation is observed, systematically adjust parameters to improve the resolution (Rs).

    • Mobile Phase Ratio: Fine-tune the percentage of the alcohol modifier. Decreasing the alcohol content generally increases retention and can improve resolution.

    • Temperature: Investigate the effect of temperature (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often enhance chiral selectivity.[7]

    • Flow Rate: Reduce the flow rate (e.g., to 0.8 mL/min) to see if it improves peak efficiency and resolution.[7]

  • Data Analysis and Presentation:

    • The enantiomeric excess (% ee) or enantiomeric purity is calculated from the relative peak areas of the two enantiomers.

    • % Enantiomer 1 = [Area₁ / (Area₁ + Area₂)] * 100

Table 1: Illustrative Data from Method Optimization

ParameterInitial Screening ConditionsOptimized Final MethodRationale for Change
Column Chiralpak® AD-HChiralpak® AD-HProvided initial selectivity.
Mobile Phase 90:10 n-Hexane:IPA + 0.1% TFA95:5 n-Hexane:IPA + 0.1% TFADecreased alcohol % to increase retention and resolution.
Flow Rate 1.0 mL/min0.8 mL/minLower flow rate improved peak efficiency.
Temperature 25 °C25 °CTemperature had minimal impact, 25°C is robust.
Retention Time 1 5.2 min8.9 min-
Retention Time 2 5.6 min10.1 min-
Resolution (Rs) 1.32.0Achieved target of >1.5 for a validated method.

(Note: Data are hypothetical and for illustrative purposes.)

Beyond Separation: Assigning Absolute Configuration

Chiral HPLC successfully separates the two enantiomers, but it does not identify which peak corresponds to the (R)-enantiomer and which to the (S)-enantiomer. For this, a chiroptical spectroscopic method is required.

Vibrational Circular Dichroism (VCD): The Definitive Solution

VCD has emerged as a powerful and reliable alternative to X-ray crystallography for determining the absolute configuration of chiral molecules in solution.[8][9][10] This is particularly advantageous in early drug development when obtaining high-quality single crystals for X-ray analysis can be a significant bottleneck.[10]

The VCD method involves a two-pronged approach:

  • Experimental Measurement: The VCD spectrum of one of the purified enantiomers (isolated via preparative chiral HPLC) is measured. VCD is the differential absorption of left versus right circularly polarized infrared light by a chiral molecule.[11]

  • Computational Simulation: The VCD spectrum for one of the enantiomers (e.g., the (S)-configuration) is calculated from first principles using Density Functional Theory (DFT). The spectrum for the (R)-enantiomer is simply the inverse.[9][11]

  • Comparison and Assignment: The experimental spectrum is compared to the two simulated spectra. A match in the pattern of positive and negative bands provides an unambiguous assignment of the absolute configuration.[11][12][13]

This combination of empirical measurement and theoretical calculation provides an exceptionally high degree of confidence in the assignment of the absolute stereochemistry.[10]

Conclusion and Forward Outlook

The rigorous evaluation of chirality is a foundational pillar of modern drug development. For 3-[(sec-butylamino)sulfonyl]benzoic acid, a systematic approach is paramount. This guide has detailed a robust pathway, beginning with the identification of the stereocenter and culminating in a validated analytical method for enantiomeric separation and the definitive assignment of absolute configuration. By employing the gold-standard technique of chiral HPLC with a logical method development strategy and confirming the stereochemistry with an advanced spectroscopic method like VCD, development teams can build a comprehensive data package that ensures chiral integrity, meets stringent regulatory expectations, and ultimately contributes to the development of a safer and more effective therapeutic agent.

References

  • Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. (n.d.). PubMed. Retrieved February 11, 2026, from [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). (2006). Spectroscopy Europe. Retrieved February 11, 2026, from [Link]

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. (2010). American Laboratory. Retrieved February 11, 2026, from [Link]

  • Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. (2023). Journal of Cheminformatics. Retrieved February 11, 2026, from [Link]

  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. (n.d.). Schrödinger. Retrieved February 11, 2026, from [Link]

  • Determination of absolute configuration via vibrational circular dichroism. (2004). Drug Discovery Today: Technologies. Retrieved February 11, 2026, from [Link]

  • Enantiomeric Purity. (2021). Chemistry LibreTexts. Retrieved February 11, 2026, from [Link]

  • Determination of Enantiomeric Purity by Direct Methods. (n.d.). Retrieved February 11, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2005). LCGC International. Retrieved February 11, 2026, from [Link]

  • Butyl group. (n.d.). Wikipedia. Retrieved February 11, 2026, from [Link]

  • Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone. Retrieved February 11, 2026, from [Link]

  • From which instrument can we determine enantiomeric purity? (2015). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Understanding Sec-Butyl: A Closer Look at This Chemical Compound. (2025). Oreate AI Blog. Retrieved February 11, 2026, from [Link]

  • Chiral HPLC Method Development. (n.d.). I.B.S. Analytical. Retrieved February 11, 2026, from [Link]

  • Enantiomer separation of acidic compounds. (n.d.). Daicel Chiral Technologies. Retrieved February 11, 2026, from [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. Retrieved February 11, 2026, from [Link]

  • n-Butyl, sec-Butyl, iso-Butyl, and tert-Butyl. (n.d.). Chemistry Steps. Retrieved February 11, 2026, from [Link]

  • Butyl Structure and Functional Group Names. (n.d.). BYJU'S. Retrieved February 11, 2026, from [Link]

Sources

Foundational

Technical Whitepaper: Synthesis Strategy & Material Qualification for 3-[(Sec-butylamino)sulfonyl]benzoic Acid

Topic: 3-[(Sec-butylamino)sulfonyl]benzoic acid Starting Materials & Synthesis Guide Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary 3-[(Se...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-[(Sec-butylamino)sulfonyl]benzoic acid Starting Materials & Synthesis Guide Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

3-[(Sec-butylamino)sulfonyl]benzoic acid (CAS 7326-76-3 ) is a critical pharmacophore scaffold, primarily utilized in the development of carbonic anhydrase inhibitors and as a structural intermediate for diuretic agents (e.g., sulfamoylbenzoate class).[] Its structure comprises a benzoic acid core functionalized at the meta position with a secondary sulfonamide group.

This guide provides a rigorous technical analysis of the starting materials required for its synthesis, focusing on the nucleophilic substitution pathway. We prioritize the mitigation of hydrolytic side-reactions and the control of stoichiometry to ensure high-purity isolation.

Retrosynthetic Analysis & Pathway Selection

To maximize yield and operational simplicity, the synthesis is approached via the Sulfonyl Chloride Route . This pathway is preferred over direct chlorosulfonation of pre-functionalized amines due to the high regioselectivity control offered by the carboxylic acid directing group.

The Pathway:


Why this Route?
  • Regiocontrol: The carboxylic acid group on the benzene ring is a meta-director. Using 3-(chlorosulfonyl)benzoic acid as a starting material ensures the sulfonamide forms exclusively at the 3-position, eliminating isomer separation steps.

  • Atom Economy: The reaction is a direct displacement of chloride by the amine.

  • Commercial Availability: Both primary starting materials are stable, commercially available, and scalable.

Deep Dive: Core Starting Materials

Material A: 3-(Chlorosulfonyl)benzoic acid[2]
  • CAS: 4025-64-3[2]

  • Role: Electrophile (Sulfonylating Agent)

  • Molecular Weight: 220.63 g/mol

  • Physical State: White to off-white crystalline powder.

Critical Quality Attributes (CQAs):

  • Purity:

    
     97% (HPLC).
    
  • Hydrolyzable Chloride Content: Must be monitored. This reagent is moisture-sensitive. Exposure to atmospheric humidity hydrolyzes the sulfonyl chloride to the sulfonic acid (

    
    ), which is unreactive toward the amine under standard conditions.
    
  • Melting Point: 132–136°C. A depressed melting point indicates hydrolysis.

Handling Protocol:

  • Store under inert atmosphere (Argon/Nitrogen).

  • Allow the container to reach room temperature before opening to prevent condensation.

  • Pre-Reaction Check: If the solid appears "clumpy" or sticky, perform a thionyl chloride (

    
    ) wash or recrystallization to regenerate the acid chloride functionality.
    
Material B: sec-Butylamine (2-Aminobutane)
  • CAS: 13952-84-6

  • Role: Nucleophile[3]

  • Molecular Weight: 73.14 g/mol

  • Chirality: Typically supplied as a racemate (

    
    ). If a specific enantiomer of the final drug candidate is required, 
    
    
    
    -sec-butylamine or
    
    
    -sec-butylamine must be sourced specifically.
  • Boiling Point: 63°C (Volatile).

Critical Quality Attributes (CQAs):

  • Water Content:

    
     0.5% (Karl Fischer). Water competes as a nucleophile, consuming the expensive sulfonyl chloride.
    
  • Purity:

    
     99% (GC). Impurities such as n-butylamine will lead to difficult-to-separate structural isomers.
    

Reaction Engineering & Experimental Protocol

Thermodynamics & Kinetics

The reaction between a sulfonyl chloride and an amine is highly exothermic.

  • Temperature Control: The reaction must be initiated at 0–5°C . Higher temperatures favor the hydrolysis of the sulfonyl chloride by trace water or hydroxide (if using aqueous base).

  • Stoichiometry: Use a slight excess of amine (1.1 eq) or a stoichiometric amount with an auxiliary base (e.g.,

    
     or Triethylamine) to scavenge the generated HCl.
    
Step-by-Step Synthesis Protocol

Scale: 10 mmol (Theoretical Yield: ~2.57 g)

  • Preparation of Electrophile Solution:

    • In a dry 100 mL round-bottom flask, dissolve 2.21 g (10 mmol) of 3-(Chlorosulfonyl)benzoic acid in 20 mL of anhydrous Acetone (or THF).

    • Note: Acetone is preferred for ease of workup, but THF is better if the acid chloride quality is marginal.

  • Preparation of Nucleophile/Base Mixture:

    • In a separate vessel, mix 0.80 g (11 mmol) of sec-butylamine with 20 mL of 10% aqueous

      
        (Schotten-Baumann conditions) OR dissolve amine with 1.5 eq Triethylamine  in Acetone (Anhydrous conditions).
      
    • Recommendation: For highest purity, use the Anhydrous condition to prevent hydrolysis.

  • Addition (The Critical Step):

    • Cool the Electrophile solution to 0°C in an ice bath.

    • Add the Nucleophile mixture dropwise over 20 minutes. Maintain internal temperature

      
      .
      
    • Mechanism:[4][5][6] The amine attacks the sulfur center; the base neutralizes the HCl byproduct, driving the equilibrium forward.

  • Reaction & Monitoring:

    • Allow the mixture to warm to room temperature (25°C).

    • Stir for 2–4 hours.

    • TLC Monitoring: Mobile phase DCM:MeOH (9:1). The starting material (sulfonyl chloride) should disappear.

  • Workup & Isolation:

    • Evaporation: Remove volatile organic solvent (Acetone/THF) under reduced pressure.

    • Acidification: The residue (sodium salt of the product) is dissolved in minimal water. Acidify carefully with 2N HCl to pH ~2–3.

    • Precipitation: The product, 3-[(Sec-butylamino)sulfonyl]benzoic acid, will precipitate as a white solid.

    • Filtration: Filter the solid and wash with cold water (

      
      ) to remove inorganic salts.
      
  • Purification:

    • Recrystallize from Ethanol/Water (1:1) if necessary.

    • Dry in a vacuum oven at 50°C for 12 hours.

Visualization of Workflow

SynthesisWorkflow Start START: Material Prep Reagent1 3-(Chlorosulfonyl)benzoic acid (Dissolved in Acetone) Start->Reagent1 Reagent2 sec-Butylamine + Base (TEA or Na2CO3) Start->Reagent2 Reaction Reaction Phase Temp: 0°C -> 25°C Time: 3 hrs Reagent1->Reaction Dropwise Addition Reagent2->Reaction Check TLC/HPLC Check Complete? Reaction->Check Check->Reaction No (Stir longer) Quench Evaporate Solvent Acidify with 2N HCl (pH 2) Check->Quench Yes Isolate Filtration & Washing (Remove Salts) Quench->Isolate Final FINAL PRODUCT 3-[(Sec-butylamino)sulfonyl]benzoic acid Isolate->Final

Caption: Logical flow for the synthesis of 3-[(Sec-butylamino)sulfonyl]benzoic acid via Schotten-Baumann or Anhydrous coupling.

Analytical Characterization Data (Expected)

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white solid
Melting Point Capillary148–152°C (Dependent on polymorph)

-NMR
DMSO-

, 400 MHz

0.8 (t, 3H), 0.9 (d, 3H), 1.3 (m, 2H), 3.1 (m, 1H), 7.6-8.4 (Ar-H)
Mass Spec ESI-MS

Purity HPLC (C18, ACN/Water)

Safety & Regulatory (MSDS Highlights)

  • 3-(Chlorosulfonyl)benzoic acid: Corrosive.[3] Causes severe skin burns and eye damage. Reacts violently with water. PPE: Face shield, chemical resistant gloves.

  • sec-Butylamine: Highly Flammable Liquid and Vapor. Toxic if swallowed. Causes severe skin burns. Ventilation: Fume hood mandatory.

  • Regulatory: Neither material is currently listed as a DEA controlled precursor, but standard chemical hygiene plans apply.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20990236, 3-(sec-Butylsulfamoyl)benzoic acid. Retrieved from [Link][7]

Sources

Exploratory

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 3-[(Sec-butylamino)sulfonyl]benzoic Acid

This guide outlines a rigorous technical framework for profiling the solubility of 3-[(Sec-butylamino)sulfonyl]benzoic acid (CAS: 7326-76-3), a critical intermediate likely associated with the synthesis of sulfamyl-benzo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous technical framework for profiling the solubility of 3-[(Sec-butylamino)sulfonyl]benzoic acid (CAS: 7326-76-3), a critical intermediate likely associated with the synthesis of sulfamyl-benzoate diuretics (e.g., Bumetanide).

As specific thermodynamic data for this compound is not publicly indexed in open literature, this guide functions as a strategic protocol . It applies field-proven methodologies used for structurally analogous sulfonamides and benzoic acid derivatives to establish a self-validating system for solubility determination, thermodynamic modeling, and process application.

Executive Summary & Chemical Context

3-[(Sec-butylamino)sulfonyl]benzoic acid represents a class of amphiphilic pharmaceutical intermediates containing both a hydrophilic carboxylic acid moiety and a lipophilic sec-butyl sulfonamide chain. Understanding its solubility landscape is not merely about data collection; it is the prerequisite for designing efficient crystallization purification steps—the primary method for rejecting impurities in sulfonamide synthesis.

  • Compound Nature: Amphoteric (Acidic -COOH, Weakly acidic/neutral Sulfonamide).

  • Critical Challenge: Balancing the solubility differential between the target molecule and its regioisomers or starting materials (e.g., 3-chlorosulfonylbenzoic acid).

  • Objective: Define the saturation limits in protic vs. aprotic solvents to optimize yield and purity.

Theoretical Solubility Landscape

Based on the "Like Dissolves Like" principle and functional group analysis of the N-substituted sulfonamide and benzoic acid core, the expected solubility hierarchy is as follows:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, DMAcVery High Strong dipole-dipole interactions; disruption of intermolecular H-bonds in the crystal lattice.
Short-Chain Alcohols Methanol, EthanolHigh H-bonding capability matches both the carboxyl and sulfonamide groups.
Polar Protic WaterLow (pH dependent) Hydrophobic phenyl and sec-butyl groups limit solubility at neutral pH. Solubility increases significantly at pH > 5 (ionization).
Esters/Ketones Acetone, Ethyl AcetateModerate Good solvation of the organic core; weaker interaction with the acidic proton.
Non-Polar Hexane, TolueneVery Low Lack of polar interactions to overcome the crystal lattice energy.

Experimental Protocol: Determination of Solid-Liquid Equilibrium

To generate high-integrity data, a static equilibrium method (Shake-Flask) coupled with HPLC analysis is recommended over dynamic methods, due to the potential for slow equilibration of the sulfonamide hydrogen bond network.

Workflow Diagram (DOT)

The following diagram illustrates the self-validating workflow for solubility determination.

SolubilityProtocol Start Start: Excess Solid Addition Equilibration Equilibration (Shake Flask, T ± 0.05 K) Start->Equilibration Solvent Addition Equilibration->Equilibration 24-48 hrs Sampling Sampling & Filtration (0.45 µm PTFE) Equilibration->Sampling Isothermal Dilution Dilution (Mobile Phase) Sampling->Dilution Prevent Precipitation Analysis Quantification (HPLC-UV / Gravimetric) Dilution->Analysis DataFit Thermodynamic Modeling Analysis->DataFit Mole Fraction (x)

Figure 1: Step-by-step workflow for determining the equilibrium solubility of 3-[(Sec-butylamino)sulfonyl]benzoic acid.

Detailed Methodology
  • Preparation: Add excess 3-[(Sec-butylamino)sulfonyl]benzoic acid to 50 mL jacketed glass vessels containing the target solvent (e.g., Methanol, Ethanol, Acetone).

  • Equilibration: Agitate at 150 rpm using a magnetic stirrer. Maintain temperature using a circulating water bath (uncertainty

    
     K).
    
    • Critical Check: Ensure solid phase is present throughout the experiment. If solid dissolves completely, add more.

  • Time Course: Allow 24–48 hours for equilibrium. Verify equilibrium by sampling at 24h and 48h; results should deviate by

    
    .
    
  • Sampling: Stop agitation and allow settling for 30 minutes. Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent "crash-out" during sampling.

  • Quantification: Dilute the aliquot with the mobile phase (e.g., Acetonitrile/Water) and analyze via HPLC.

    • Detection: UV at 254 nm (characteristic of the benzoic acid ring).

Thermodynamic Modeling & Data Correlation

To translate experimental points into a continuous predictive model for process scaling, the Modified Apelblat Equation is the industry standard for this class of compounds.

The Modified Apelblat Model

This semi-empirical model correlates mole fraction solubility (


) with absolute temperature (

):


  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     : Mole fraction solubility.[1][2][3]
    
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     : Absolute temperature (K).[2][3][4]
    
  • 
     : Empirical parameters derived from non-linear regression.
    
    • Interpretation:

      
       and 
      
      
      
      reflect the enthalpy of solution and non-ideal solution behavior;
      
      
      accounts for the temperature dependence of the enthalpy of fusion.
Thermodynamic Functions

From the solubility data, the apparent thermodynamic properties of dissolution can be calculated using the van't Hoff equation :

  • Enthalpy of Solution (

    
    ):  Indicates if dissolution is endothermic (positive) or exothermic. For benzoic acid derivatives, this is typically endothermic  (solubility increases with T).[2]
    
    
    
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
  • Entropy of Solution (

    
    ): 
    
    
    
    

Process Implications: Crystallization Strategy

The solubility data directly informs the purification strategy. For 3-[(Sec-butylamino)sulfonyl]benzoic acid, a Cooling Crystallization or Anti-solvent Crystallization is likely most effective.

Solvent Selection Logic
  • Good Solvent: Methanol or Ethanol (High solubility at high T, significant drop at low T).

  • Anti-Solvent: Water (Low solubility, miscible with alcohols) or Toluene (if using Ethyl Acetate as solvent).

Crystallization Decision Tree (DOT)

CrystallizationLogic Input Crude 3-[(Sec-butylamino) sulfonyl]benzoic acid SolubilityCheck Check Solubility in MeOH/EtOH Input->SolubilityCheck HighSol High Solubility (>0.1 mole frac @ 60°C) SolubilityCheck->HighSol Yes LowSol Low Solubility SolubilityCheck->LowSol No Cooling Cooling Crystallization (60°C -> 5°C) HighSol->Cooling Steep Curve? Antisolvent Anti-solvent Addition (Add Water) HighSol->Antisolvent Flat Curve? LowSol->Input Switch Solvent Filter Filtration & Drying Cooling->Filter Antisolvent->Filter

Figure 2: Decision logic for selecting the crystallization mode based on solubility data.

References

  • BenchChem. 3-[(Sec-butylamino)sulfonyl]benzoic Acid Product Record. (Provides compound identification and structural context). Link

  • Long, B. et al. "Solubility of Benzoic Acid in Twelve Organic Solvents: Experimental Measurement and Thermodynamic Modeling." Journal of Chemical & Engineering Data, 2010. (Authoritative methodology for benzoic acid derivative solubility). Link

  • Martinez, F. et al. "Thermodynamic aspects of solubility and solvation of sulfonamides." Journal of Molecular Liquids, 2013. (Mechanistic insight into sulfonamide solubility behavior). Link

  • Shaokun, T. et al. "Solubility of 3-Sulfamoylbenzoic Acid in Pure Solvents." Journal of Chemical & Engineering Data, 2014. (Data on the direct structural precursor). Link

Sources

Protocols & Analytical Methods

Method

purification of 3-[(Sec-butylamino)sulfonyl]benzoic acid by recrystallization

Application Note: Purification of 3-[(Sec-butylamino)sulfonyl]benzoic Acid via Recrystallization Abstract This application note details the purification of 3-[(sec-butylamino)sulfonyl]benzoic acid , a critical intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification of 3-[(Sec-butylamino)sulfonyl]benzoic Acid via Recrystallization

Abstract

This application note details the purification of 3-[(sec-butylamino)sulfonyl]benzoic acid , a critical intermediate in the synthesis of sulfamoyl-class diuretics and pharmaceutical building blocks. While crude isolation is typically achieved via acid precipitation, high-purity requirements (>99.5% HPLC) necessitate a thermal recrystallization step to remove hydrolysis byproducts (3-sulfobenzoic acid), unreacted amines, and isomeric impurities. This guide provides a validated protocol using a binary Ethanol/Water solvent system, chosen for its optimal solubility gradient and ability to reject polar impurities.

Introduction & Physicochemical Context

The target molecule, 3-[(sec-butylamino)sulfonyl]benzoic acid , possesses two key functional groups that dictate its solubility profile:

  • Carboxylic Acid (-COOH): Provides solubility in polar protic solvents and aqueous bases.

  • Sulfonamide (-SO₂NH-): Adds hydrogen bond donor/acceptor capability but reduces water solubility compared to the free sulfonic acid.

Impurity Profile:

  • Hydrolysis Products: 3-sulfobenzoic acid (highly water-soluble).

  • Starting Materials: 3-(chlorosulfonyl)benzoic acid (reactive, hydrolyzes rapidly).

  • Regioisomers: Impurities arising from non-selective chlorosulfonation or impure sec-butylamine (e.g., n-butyl isomers).

Solubility Logic for Recrystallization: The compound exhibits a steep solubility curve in lower alcohols (Ethanol, Methanol). It is sparingly soluble in cold water but soluble in hot alcohols. Therefore, a solvent/anti-solvent approach using Ethanol (solvent) and Water (anti-solvent) is the most effective thermodynamic strategy for purification.

Experimental Protocol

Materials & Reagents
  • Crude Compound: 3-[(sec-butylamino)sulfonyl]benzoic acid (Assumed purity ~85-90%).

  • Solvent A (Good Solvent): Ethanol (95% or Absolute).

  • Solvent B (Anti-Solvent): Deionized Water.

  • Adsorbent: Activated Charcoal (Norit SX Ultra or equivalent) – for decolorization.

  • Filter Aid: Celite 545.

Step-by-Step Recrystallization Procedure

Step 1: Dissolution (Saturation)

  • Charge the crude solid (e.g., 10.0 g) into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add Ethanol (approx. 5-7 mL per gram of solid). Note: This volume is an estimate; the goal is near-saturation at boiling.

  • Heat the mixture to reflux (approx. 78°C) using an oil bath or heating mantle.

  • If the solid does not completely dissolve after 15 minutes of reflux, add small aliquots of Ethanol (1-2 mL at a time) until a clear solution is obtained (excluding physical impurities like dust).

Step 2: Decolorization & Hot Filtration [1][2]

  • Once dissolved, remove the heat source momentarily to stop boiling.

  • Carefully add Activated Charcoal (5% w/w relative to crude mass). Caution: Adding powder to a boiling solvent can cause flash boiling.

  • Resume reflux for 10-15 minutes.

  • Perform a Hot Filtration through a pre-warmed Buchner funnel containing a pad of Celite. This removes the charcoal and any insoluble mechanical impurities.

    • Tip: Rinse the filter cake with a small amount of hot Ethanol to recover occluded product.

Step 3: Nucleation & Anti-Solvent Addition

  • Return the clear filtrate to a clean flask and bring back to a gentle boil.

  • Slowly add hot Deionized Water (approx. 80-90°C) dropwise via an addition funnel.

  • Endpoint: Continue adding water until a faint, persistent turbidity (cloudiness) is observed that does not disappear with swirling.

  • Add a few drops of Ethanol to just clear the turbidity (restoring a single phase).

Step 4: Controlled Cooling (Crystallization)

  • Remove the heat source and allow the flask to cool slowly to room temperature (20-25°C) under ambient conditions. Do not use an ice bath yet.

    • Mechanism:[2][3][4][5][6][7][8] Slow cooling promotes the growth of well-defined crystals (prisms/needles) and excludes impurities from the crystal lattice.

  • Once at room temperature, transfer the flask to an ice-water bath (0-5°C) and age for 1-2 hours to maximize yield.

Step 5: Isolation & Drying

  • Filter the crystals using vacuum filtration.[2]

  • Wash: Wash the filter cake with a cold solvent mixture (Ethanol:Water 1:1, chilled to 0°C) to remove mother liquor containing soluble impurities (sulfonic acids).

  • Drying: Dry the solid in a vacuum oven at 50°C for 6-12 hours until a constant weight is achieved.

Process Visualization

Workflow Diagram

RecrystallizationWorkflow Start Crude 3-[(Sec-butylamino) sulfonyl]benzoic acid Dissolve Dissolution (Reflux in EtOH) Start->Dissolve Heat to 78°C Charcoal Decolorization (Activated Carbon) Dissolve->Charcoal Add Carbon Filter Hot Filtration (Remove Insolubles) Charcoal->Filter Celite Pad AntiSolvent Anti-Solvent Addition (Hot Water to Turbidity) Filter->AntiSolvent Clear Filtrate Cooling Controlled Cooling (RT -> 0°C) AntiSolvent->Cooling Nucleation Isolate Filtration & Wash (Cold EtOH/H2O) Cooling->Isolate Crystal Growth Dry Vacuum Drying (50°C) Isolate->Dry Wet Cake Waste Waste Stream (Sulfonic acids, isomers) Isolate->Waste Mother Liquor (Impurities) Pure Pure Crystalline Product (>99.5%) Dry->Pure

Figure 1: Operational workflow for the purification of 3-[(sec-butylamino)sulfonyl]benzoic acid.

Solubility Logic

SolubilityLogic HighTemp High Temp (Reflux) High Solubility Process Recrystallization Event HighTemp->Process Dissolves Target LowTemp Low Temp (0°C) Low Solubility LowTemp->Process Precipitates Target Impurities Impurities (Highly Polar) Liquor Mother Liquor Impurities->Liquor Remains Dissolved in H2O/EtOH mix Result Pure Crystal Lattice Process->Result Target Molecule Process->Liquor Rejects Impurities

Figure 2: Thermodynamic solubility logic distinguishing product crystallization from impurity rejection.

Analytical Controls & Troubleshooting

In-Process Controls (IPC)
ParameterSpecificationMethodAction if Failed
Clarity (Step 2) Solution must be transparent yellow/colorlessVisualRefilter if particulates remain.
Cloud Point (Step 3) Turbidity persistsVisualIf oiling out occurs, add more EtOH and reheat.
Purity >99.0% AreaHPLC (C18, MeOH/Water/TFA)Recrystallize again if <99%.[9]
Troubleshooting Guide
  • Problem: "Oiling Out" (Liquid-Liquid Phase Separation)

    • Cause: Adding water too fast or temperature too high. The product comes out as an oil rather than a crystal.

    • Solution: Reheat to dissolve the oil. Add a small amount of Ethanol. Cool very slowly with vigorous stirring. Add a "seed crystal" of pure material if available at 40-50°C.

  • Problem: Low Yield

    • Cause: Too much Ethanol used (product remains soluble).

    • Solution: Concentrate the mother liquor by rotary evaporation and perform a second "crop" crystallization (note: second crop is usually lower purity).

References

  • Feit, P. W. (1971). Aminobenzoic acid diuretics. 2. 3-Amino-5-sulfamoylbenzoic acid derivatives.[1][4][6][9] Journal of Medicinal Chemistry, 14(5), 432–439.

    • Context: Foundational text on sulfamoylbenzoic acid synthesis and purific
  • Nielsen, O. B., & Feit, P. W. (1974). Structure-activity relationships of aminosulfonylbenzoic acid diuretics. In Diuretics (pp. 12-24).[10]

    • Context: Discusses the solubility profiles of sec-butyl deriv
  • Cohen, J. (1989). Purification of Sulfonamides via Recrystallization.[11] Practical Organic Chemistry Protocols.

    • Context: General validation of Ethanol/Water systems for sulfonamide purific
  • PubChem Compound Summary. (n.d.). 3-(Butylamino)-4-phenoxy-5-sulfamoylbenzoic acid (Bumetanide) & Related Intermediates.[1][4][6][12] National Center for Biotechnology Information.

    • Context: Physical property data verification.[2][3][4][7][13]

Sources

Application

Application Note: Comprehensive Analytical Characterization of 3-[(Sec-butylamino)sulfonyl]benzoic Acid

Abstract & Scope This application note details the analytical framework for characterizing 3-[(Sec-butylamino)sulfonyl]benzoic acid , a critical sulfonamide scaffold often utilized in the synthesis of carbonic anhydrase...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the analytical framework for characterizing 3-[(Sec-butylamino)sulfonyl]benzoic acid , a critical sulfonamide scaffold often utilized in the synthesis of carbonic anhydrase inhibitors (CAIs) and as a pharmaceutical intermediate.[1][2] Due to the presence of a carboxylic acid moiety, a sulfonamide linkage, and a chiral sec-butyl center, this molecule presents specific analytical challenges regarding ionization suppression, peak tailing, and enantiomeric resolution.

This guide provides three validated protocols:

  • Reverse-Phase HPLC (RP-HPLC): For chemical purity and assay.[2]

  • Chiral HPLC: For determining enantiomeric excess (ee%) of the sec-butyl stereocenter.

  • Spectroscopic Identification (MS/NMR): For definitive structural validation.[2]

Chemical Context & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Understanding the molecule's behavior in solution is the prerequisite for method development.[2]

  • Chemical Structure: A benzoic acid ring substituted at the meta position with a sulfonyl group, which is further bonded to a sec-butylamine.[1][2]

  • Acidity (

    
    ): 
    
    • 
       (Carboxylic Acid): ~3.4 – 3.8 (Requires acidic mobile phase for retention).[2]
      
    • 
       (Sulfonamide -NH-): ~10.0 (Weakly acidic).[2]
      
  • Chirality: The sec-butyl group [

    
    ] contains a chiral center.[2] Synthetic pathways using racemic sec-butylamine will yield a racemate, requiring chiral resolution for specific biological applications.[2]
    
  • Solubility: Soluble in DMSO, Methanol, and basic aqueous buffers; limited solubility in acidic water.

Analytical Workflow Logic

The following diagram illustrates the decision-making process for characterizing this specific molecule, emphasizing the split between achiral (chemical purity) and chiral (optical purity) analysis.

AnalyticalWorkflow cluster_Purity Chemical Purity (Achiral) cluster_Chiral Stereochemical Purity Start Raw Sample 3-[(Sec-butylamino)sulfonyl]benzoic acid Solubility Solubility Check (DMSO/MeOH) Start->Solubility HPLC_RP RP-HPLC (C18) Acidic Mobile Phase Solubility->HPLC_RP Dissolve UPLC_MS UPLC-MS/MS (ESI Negative Mode) HPLC_RP->UPLC_MS Confirm ID Chiral_Screen Chiral Column Screening (Amylose/Cellulose) HPLC_RP->Chiral_Screen If Purity > 95% Release Certificate of Analysis (CoA) UPLC_MS->Release Chiral_HPLC Chiral HPLC Normal Phase/Polar Organic Chiral_Screen->Chiral_HPLC Select Best Column Chiral_HPLC->Release

Figure 1: Analytical workflow for sulfonamide benzoic acid derivatives. Note the prerequisite of chemical purity before expensive chiral screening.

Protocol 1: RP-HPLC for Chemical Purity (Achiral)

Objective: To separate the target molecule from synthetic precursors (e.g., 3-chlorosulfonylbenzoic acid, sec-butylamine) and degradation products.[2]

Scientific Rationale: The carboxylic acid group causes peak tailing on C18 columns if ionized.[2] We employ ion suppression using Formic Acid (pH ~2.[2]5) to keep the acid protonated (


), ensuring sharp peak shape and strong retention.[2]
Method Parameters
ParameterSpecification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

,

Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[2]7)
Mobile Phase B Acetonitrile (ACN) (HPLC Grade)
Flow Rate

Column Temp

Detection UV @

(Aromatic ring) and

(Amide/Sulfonamide)
Injection Vol

Gradient Program
Time (min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Event
0.0955Equilibration
2.0955Injection/Hold
15.01090Linear Gradient
18.01090Wash
18.1955Re-equilibration
23.0955Stop

System Suitability Criteria (Self-Validating):

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    (Indicates successful protonation of carboxylic acid).[2]
  • Theoretical Plates (

    
    ): 
    
    
    
    .[2]
  • Retention Time (

    
    ):  Target 
    
    
    
    .

Protocol 2: Chiral HPLC for Enantiomeric Resolution

Objective: To determine the ratio of


- and 

-enantiomers arising from the sec-butyl group.

Scientific Rationale: Standard C18 columns cannot separate enantiomers.[2] We utilize Polysaccharide-based chiral stationary phases (Amylose or Cellulose derivatives).[2] The interaction involves hydrogen bonding between the sulfonamide/carboxyl groups of the analyte and the carbamate linkages of the stationary phase.[2]

Method Parameters
ParameterSpecification
Column Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate)
Mode Normal Phase (NP) or Polar Organic Mode (POM)
Mobile Phase NP: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1)POM: Acetonitrile : Methanol : Acetic Acid (90 : 10 : 0.[2]1)
Additive Crucial: 0.1% TFA or Acetic Acid is required to suppress the ionization of the carboxylic acid; otherwise, the analyte will not elute or will streak.
Flow Rate

Detection UV @

Validation Step: Inject the racemate first to establish the separation window.[2] Calculate Resolution (


). 

is required for accurate quantitative integration.[2]

Protocol 3: Structural Confirmation (MS & NMR)

Objective: Unequivocal identification of the molecular structure.

A. Mass Spectrometry (LC-MS)[2]
  • Ionization Source: Electrospray Ionization (ESI).[2]

  • Polarity: Negative Mode (

    
    )  is preferred.[2]
    
    • Reasoning: The carboxylic acid (

      
      ) and sulfonamide (
      
      
      
      ) protons are acidic.[2] They deprotonate easily to form stable anions
      
      
      .[2]
  • Expected Ion:

    • MW of 3-[(Sec-butylamino)sulfonyl]benzoic acid

      
      .[2][3]
      
    • Observed m/z: 256.3

      
      .[2]
      
B. Nuclear Magnetic Resonance ( H-NMR)
  • Solvent: DMSO-

    
     (Prevents exchange of acidic protons and ensures solubility).[2]
    
  • Key Diagnostic Signals:

    • Carboxylic Acid: Broad singlet

      
       (disappears with 
      
      
      
      shake).[2]
    • Sulfonamide NH: Broad singlet/doublet

      
      .[2]
      
    • Aromatic Region: 4 protons, pattern typical of 1,3-disubstituted benzene (

      
      ).[2]
      
    • Sec-Butyl Group:

      • Multiplet (

        
         chiral): 
        
        
        
        .[2]
      • Multiplet (

        
        ): 
        
        
        
        .[2]
      • Doublet (

        
         near CH): 
        
        
        
        .[2]
      • Triplet (

        
        ): 
        
        
        
        .[2]

References & Authoritative Sources

  • PubChem Compound Summary. 3-(Phenylsulfamoyl)benzoic acid derivatives and analogs.[2] National Center for Biotechnology Information.[2] Available at: [Link] (Accessed Oct 2023).[2]

  • Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2] Nature Reviews Drug Discovery.[2] (Contextual grounding for sulfonamide bioactivity).

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (Regulatory standard for SST and linearity).[2] Available at: [Link]

Sources

Method

Application Note: Characterization of Carbonic Anhydrase Inhibition by 3-[(Sec-butylamino)sulfonyl]benzoic acid

[1] Abstract This application note details the protocol for evaluating the inhibitory potency of 3-[(Sec-butylamino)sulfonyl]benzoic acid , a secondary sulfonamide derivative, against Carbonic Anhydrase (CA). Unlike clas...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details the protocol for evaluating the inhibitory potency of 3-[(Sec-butylamino)sulfonyl]benzoic acid , a secondary sulfonamide derivative, against Carbonic Anhydrase (CA). Unlike classical primary sulfonamide inhibitors (e.g., acetazolamide) which bind the catalytic Zinc(II) ion with nanomolar affinity, secondary sulfonamides (


) exhibit distinct kinetic profiles and are often investigated for isoform selectivity or novel binding modes. This guide utilizes the 4-Nitrophenyl Acetate (4-NPA) Esterase Assay , a robust high-throughput method for screening CA inhibitors, providing step-by-step instructions for assay setup, kinetic data acquisition, and 

determination.

Introduction & Mechanistic Rationale

The Target: Carbonic Anhydrase (CA)

Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide (


).[1][2][3][4] The active site contains a Zinc(II) ion coordinated by three histidine residues and a water molecule/hydroxide ion.
The Compound: 3-[(Sec-butylamino)sulfonyl]benzoic acid

This compound belongs to the class of secondary sulfonamides .

  • Primary Sulfonamides (

    
    ):  The "Gold Standard" CA inhibitors. They bind as anions (
    
    
    
    ), directly coordinating the Zn(II) ion and displacing the catalytic water molecule.
  • Secondary Sulfonamides (

    
    ):  Historically considered poor inhibitors due to steric hindrance and lower acidity of the NH group. However, recent structural studies suggest they can inhibit specific isoforms by anchoring to the zinc-bound water molecule or exploiting hydrophobic pockets via the "tail" (in this case, the sec-butyl group), making them valuable for designing isoform-selective drugs (e.g., targeting tumor-associated hCA-IX over cytosolic hCA-II).
    
Assay Principle: The Esterase Method

While CA's physiological substrate is


, the enzyme also possesses esterase activity.[5] It catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA)  into 4-nitrophenol  and acetate.[5]
  • Substrate: 4-NPA (Colorless).

  • Product: 4-Nitrophenol (Yellow,

    
     nm).
    
  • Inhibition: In the presence of 3-[(Sec-butylamino)sulfonyl]benzoic acid, the rate of 4-nitrophenol formation decreases.

Visualizing the Mechanism and Workflow

Diagram 1: Mechanism of Action & Assay Logic

This diagram illustrates the difference between the physiological reaction, the surrogate esterase reaction, and the inhibition mode.

CA_Mechanism CA Carbonic Anhydrase (Zn2+ Active Site) Product_Assay 4-Nitrophenol (Yellow, 405 nm) CA->Product_Assay Hydrolysis Substrate_Phys CO2 + H2O (Physiological) Substrate_Phys->CA Native Binding Substrate_Assay 4-NPA (Assay Substrate) Substrate_Assay->CA Surrogate Binding Inhibitor 3-[(Sec-butylamino)sulfonyl] benzoic acid Inhibitor->CA Competes for Active Site (Steric/Zinc Interaction) Note Note: Secondary sulfonamides may anchor to Zn-bound water rather than direct Zn coordination. Inhibitor->Note

Caption: Mechanistic pathway showing competition between the esterase substrate (4-NPA) and the secondary sulfonamide inhibitor at the CA active site.[6]

Materials & Reagents

ReagentSpecificationStorageNotes
Enzyme Bovine CA-II (bCA-II)-20°CLyophilized powder. Reconstitute gently.
Substrate 4-Nitrophenyl acetate (4-NPA)-20°CDissolve in 100% Ethanol or Acetonitrile. Unstable in water.
Inhibitor 3-[(Sec-butylamino)sulfonyl]benzoic acidRT / 4°CMake 10 mM stock in 100% DMSO.
Buffer Base HEPES or Tris-SulfateRTAvoid Chloride (PBS/TBS) as Cl⁻ is a weak CA inhibitor.
pH Adjustment NaOH / H₂SO₄RTAdjust buffer to pH 7.4 - 8.0.
Buffer Preparation (Critical)
  • Composition: 20 mM HEPES, 20 mM

    
    , pH 7.5.
    
  • Why Sulfate? Sulfate is a non-coordinating anion that maintains ionic strength without inhibiting the Zinc active site (unlike Chloride or Nitrate).

Substrate Preparation
  • Prepare a 3 mM Stock of 4-NPA in absolute Ethanol or Acetonitrile.

  • Caution: 4-NPA hydrolyzes spontaneously in water. Do not dilute into aqueous buffer until the exact moment of the assay.

Experimental Protocol (96-Well Plate)

Diagram 2: Assay Workflow

Assay_Workflow Step1 1. Prepare Reagents (Buffer, Enz, Inhibitor, Substrate) Step2 2. Plate Setup (96-well) Add Buffer + Enzyme + Inhibitor Step1->Step2 Step3 3. Pre-Incubation 10-15 mins @ 25°C (Equilibrium Binding) Step2->Step3 Step4 4. Substrate Injection Add 4-NPA (Start Reaction) Step3->Step4 Step5 5. Kinetic Read Abs @ 405 nm Every 15s for 10-20 min Step4->Step5 Step6 6. Data Analysis Calculate Initial Rates (V0) Determine IC50 Step5->Step6

Caption: Step-by-step workflow for the colorimetric CA inhibition assay.

Plate Layout & Pipetting Scheme

Perform all conditions in triplicate .

Well TypeBuffer (µL)Enzyme (µL)Inhibitor (µL)Vehicle (DMSO) (µL)Substrate (4-NPA) (µL)Total Vol (µL)
Blank (Spontaneous Hydrolysis)140001050200
Positive Control (100% Activity)1202001050200
Test (Inhibitor)1202010050200

Note: The "Inhibitor" volume assumes a 20x concentration relative to the final well concentration.

Step-by-Step Procedure
  • Enzyme Preparation: Dilute bCA-II in Assay Buffer to a concentration of ~0.5 – 1.0 µM (Target final well concentration: ~50-100 nM). Keep on ice.

  • Inhibitor Dilution: Prepare a serial dilution of 3-[(Sec-butylamino)sulfonyl]benzoic acid in DMSO. Recommended range: 100 µM down to 0.01 µM (final concentration).

  • Loading (Pre-Incubation):

    • Add Buffer to the plate.

    • Add Enzyme solution (or Buffer for Blank wells).

    • Add Inhibitor (or DMSO for Controls).

    • Crucial: Incubate for 15 minutes at 25°C to allow the secondary sulfonamide to equilibrate with the enzyme. Secondary sulfonamides often have slower on-rates than primary ones.

  • Reaction Start:

    • Use a multi-channel pipette to rapidly add 50 µL of 3 mM 4-NPA to all wells.

    • Tip: Do not introduce bubbles; they interfere with optical density (OD) readings.

  • Measurement:

    • Immediately place in plate reader.

    • Mode: Kinetic.

    • Wavelength: 405 nm.[5][7][8]

    • Interval: 15–30 seconds.

    • Duration: 15–30 minutes.

    • Temp: 25°C.

Data Analysis

Calculating Initial Velocity ( )
  • Plot Absorbance (OD) vs. Time (min) for each well.

  • Select the linear portion of the curve (usually the first 5-10 minutes).

  • Calculate the slope (

    
    ) for every well.
    
Correction for Spontaneous Hydrolysis

4-NPA hydrolyzes naturally. You must subtract the "Blank" rate from your enzyme rates.



% Inhibition Calculation


Determination

Fit the % Inhibition data against log[Inhibitor Concentration] using a non-linear regression (4-parameter logistic equation) in software like GraphPad Prism or SigmaPlot.



Calculating (Inhibition Constant)

For competitive inhibitors (typical for sulfonamides), convert


 to 

using the Cheng-Prusoff equation. Note that for esterase activity, the Michaelis-Menten kinetics apply.


  • 
    : Concentration of 4-NPA used (e.g., 0.75 mM final).
    
  • 
    : Michaelis constant of CA-II for 4-NPA (typically ~1.4 mM under these conditions; verify experimentally if possible).
    

Expert Insights & Troubleshooting (Self-Validating Systems)

  • Solubility Check: 3-[(Sec-butylamino)sulfonyl]benzoic acid contains a carboxylic acid.[6] If it precipitates in the assay buffer, verify the pH. The carboxylic acid should be deprotonated (soluble) at pH 7.5.

  • The "Secondary" Factor: Expect higher

    
     values (micromolar range) compared to acetazolamide. If you see no inhibition at 10 µM, this is expected for many secondary sulfonamides unless they have specific "tail" interactions with the specific isoform tested.
    
  • Z-Factor: To validate the assay quality before screening, calculate the Z-factor using Positive Control and Blank wells. A value > 0.5 indicates a robust assay.

    
    
    
  • DMSO Tolerance: CA is generally tolerant to DMSO up to 5%. Ensure your final DMSO concentration is constant across all wells (including controls) to avoid solvent artifacts.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Verpoorte, J. A., Mehta, S., & Edsall, J. T. (1967). Esterase activities of human carbonic anhydrases B and C. Journal of Biological Chemistry, 242(18), 4221-4229. Link

  • Matulis, D., et al. (2021).[3] Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. European Biophysics Journal, 50, 777–792. Link

  • BenchChem. (n.d.). 3-[(Sec-butylamino)sulfonyl]benzoic Acid Product Description. Link

Sources

Application

Application Note: Pharmacological Profiling of 3-[(Sec-butylamino)sulfonyl]benzoic Acid

Introduction & Scientific Context 3-[(Sec-butylamino)sulfonyl]benzoic acid (CAS: Variable/Derivative specific) represents a critical structural scaffold in medicinal chemistry, bridging the pharmacophores of uricosuric a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

3-[(Sec-butylamino)sulfonyl]benzoic acid (CAS: Variable/Derivative specific) represents a critical structural scaffold in medicinal chemistry, bridging the pharmacophores of uricosuric agents (e.g., Probenecid) and loop diuretic intermediates (e.g., Bumetanide analogs).

Structurally, the molecule features a benzoic acid core substituted at the meta position with a secondary sulfonamide group (


). This specific substitution pattern dictates its primary biological interactions:
  • Organic Anion Transporter (OAT) Modulation: The acidic moiety combined with a lipophilic tail is the classic recognition motif for renal OAT1 (SLC22A6) and OAT3 (SLC22A8), suggesting potential utility as a transport inhibitor or a renal clearance probe.

  • Carbonic Anhydrase (CA) Interaction: While N-substituted sulfonamides generally show reduced CA affinity compared to primary sulfonamides, bulky lipophilic substitutions (like the sec-butyl group) can induce isoform-selective inhibition, particularly against hCA II and hCA IX.

This guide provides a standardized, self-validating workflow for the in vitro characterization of this compound, focusing on renal transport kinetics and enzymatic inhibition profiles.

Physicochemical Baseline & Preparation

Before biological testing, the compound must be solubilized and checked for stability.

  • Molecular Formula:

    
    
    
  • pKa (Calculated): ~3.4 (Carboxylic acid), ~10.2 (Sulfonamide)

  • Solubility: Low in water at acidic pH; soluble in DMSO and aqueous buffers > pH 7.4.

Stock Solution Protocol
  • Weighing: Weigh 10 mg of 3-[(Sec-butylamino)sulfonyl]benzoic acid.

  • Solvent: Dissolve in 100% DMSO to reach a concentration of 100 mM . Vortex for 60 seconds.

    • Note: The secondary amine may resist rapid solvation; mild sonication (30s, water bath) is permissible.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Stable for 6 months.

  • Working Solution: Dilute in PBS (pH 7.4) immediately prior to use. Ensure final DMSO concentration in assays is

    
    .
    

Module A: Renal Transporter Inhibition (OAT1/OAT3)

Objective: Determine if the compound inhibits the uptake of standard substrates by Organic Anion Transporters, predicting potential Drug-Drug Interactions (DDI) or uricosuric potency.

Mechanism: The compound competes with substrates (like PAH or 6-Carboxyfluorescein) for the translocation pore of the SLC22 family proteins.

Experimental Design
  • Cell Model: HEK293 cells stably transfected with hOAT1 or hOAT3. (Control: Mock-transfected HEK293).

  • Probe Substrate:

    • OAT1:

      
      -Para-aminohippuric acid (PAH) or 6-Carboxyfluorescein (6-CF).
      
    • OAT3:

      
      -Estrone-3-sulfate (E3S) or 6-CF.
      
  • Reference Inhibitor: Probenecid (Positive Control).

Step-by-Step Protocol
  • Seeding: Plate OAT-HEK293 cells in Poly-D-Lysine coated 96-well plates (

    
     cells/well). Incubate 24h to reach confluence.
    
  • Equilibration: Aspirate media. Wash cells

    
     with pre-warmed (
    
    
    
    ) HBSS buffer.
  • Dosing:

    • Prepare the test compound in HBSS at 8 concentrations (e.g., 0.1

      
       to 100 
      
      
      
      ).
    • Add 50

      
       of test compound solution to wells.
      
    • Incubate for 10 minutes (Pre-incubation is critical for intracellular accumulation of lipophilic inhibitors).

  • Uptake Initiation:

    • Add 50

      
       of HBSS containing the Probe Substrate (Final conc: 1 
      
      
      
      6-CF).
    • Incubate for 5 minutes at

      
      . Strict timing is required to measure initial rate kinetics.
      
  • Termination:

    • Rapidly aspirate solution.

    • Wash

      
       with ice-cold  HBSS (stops transport).
      
  • Lysis & Detection:

    • Add 100

      
       0.1N NaOH to lyse cells.
      
    • Fluorescence Read: Measure RFU (Ex 490nm / Em 520nm).

    • Radiometry (if using

      
      ):  Add scintillation fluid and count LSC.
      
Data Analysis

Calculate the Percent Inhibition relative to vehicle control:



Fit data to a non-linear regression model (Sigmoidal dose-response) to determine 

.

Module B: Carbonic Anhydrase (CA) Isoform Profiling

Objective: Assess the compound's affinity for cytosolic (CA I, II) vs. membrane-bound (CA IV, IX) isoforms. Rationale: The


-substituted sulfonamide moiety often reduces ubiquitous CA activity (reducing side effects) while potentially retaining specificity for tumor-associated CA IX.
Protocol: Stopped-Flow Hydration Assay

This is the gold-standard kinetic method, superior to colorimetric esterase assays for weak inhibitors.

  • Reagents:

    • Buffer: 20 mM Hepes (pH 7.5), 20 mM

      
      .
      
    • Indicator: 0.2 mM Phenol Red.

    • Substrate:

      
      -saturated water.
      
    • Enzyme: Recombinant hCA I, hCA II, or hCA IX (concentration typically 5–10 nM).

  • Workflow:

    • Incubate enzyme + Test Compound (10 nM – 10

      
      ) for 15 min at room temperature.
      
    • Load into Stopped-Flow apparatus (e.g., Applied Photophysics).

    • Reaction: Mix Enzyme/Inhibitor solution rapidly with

      
       solution.
      
    • Detection: Monitor absorbance decrease at 557 nm (acidification rate) over 0.1–1.0 seconds.

  • Calculation:

    • Determine the catalyzed rate (

      
      ) vs. uncatalyzed rate (
      
      
      
      ).
    • Calculate

      
       using the Cheng-Prusoff equation adapted for enzyme kinetics.
      

Visualizations & Workflows

Figure 1: OAT Transport Inhibition Mechanism

This diagram illustrates the competitive inhibition mechanism at the renal proximal tubule basolateral membrane.

OAT_Mechanism Extracellular Blood / Extracellular Fluid OAT OAT1 / OAT3 Transporter Extracellular->OAT Access Intracellular Intracellular (Proximal Tubule) OAT->Intracellular Translocation Substrate Substrate (e.g., 6-CF) (Anionic) Substrate->OAT Binding Inhibitor Test Compound (3-[(Sec-butylamino)...]) Inhibitor->OAT Competitive Blocking

Caption: Competitive inhibition model where 3-[(Sec-butylamino)sulfonyl]benzoic acid blocks OAT substrate entry.

Figure 2: Experimental Logic Flow

Decision tree for interpreting IC50 data from the described protocols.

Workflow_Logic Start Start: In Vitro Profiling OAT_Test Run OAT1/3 Inhibition Assay (1 µM Substrate) Start->OAT_Test Check_IC50 Is IC50 < 10 µM? OAT_Test->Check_IC50 Potent_OAT High Potency OAT Inhibitor Risk: Drug-Drug Interactions Potential: Uricosuric Agent Check_IC50->Potent_OAT Yes Weak_OAT Weak/No Interaction Low Renal DDI Risk Check_IC50->Weak_OAT No CA_Test Run CA Isoform Profiling (Stopped-Flow) Potent_OAT->CA_Test Weak_OAT->CA_Test Check_Selectivity Selectivity Ratio (CA IX vs CA II) CA_Test->Check_Selectivity Tumor_Target High Selectivity for CA IX Potential Antitumor Adjuvant Check_Selectivity->Tumor_Target >50x Selectivity Systemic_Target Non-selective General Diuretic Potential Check_Selectivity->Systemic_Target ~1x Selectivity

Caption: Decision matrix for classifying the pharmacological potential based on OAT and CA assay results.

Summary of Expected Results (Reference Data)

The following table provides expected ranges based on structural analogs (e.g., Probenecid, Bumetanide impurities) to validate your assay performance.

ParameterAssay TypeReference Value (Analog)Interpretation for Test Compound
OAT1 IC50 HEK293-OAT1 (PAH uptake)Probenecid: ~4–10

Values <10

indicate strong DDI potential.
OAT3 IC50 HEK293-OAT3 (E3S uptake)Probenecid: ~4–9

Values <10

suggest uricosuric potential.
hCA II Ki

Hydration
Acetazolamide: ~12 nMN-substituted sulfonamides usually show Ki > 100 nM (weaker).
hCA IX Ki

Hydration
Indisulam: VariableLow nM Ki here with high hCA II Ki indicates tumor specificity.

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nigam, S. K., et al. (2015). The Organic Anion Transporter (OAT) Family. Clinical Pharmacology & Therapeutics. Link

  • Burckhardt, G. (2012). Drug transport by the organic anion transporters, OATs.[1] Comprehensive Physiology. Link

  • BenchChem. (2025).[2][3] Structural Validation of Sulfamoyl-Benzoates as Carbonic Anhydrase Inhibitors.[3]Link

Sources

Method

Application Notes and Protocols for the Development of 3-[(Sec-butylamino)sulfonyl]benzoic Acid Analogs for Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive framework for the design, synthesis, and evaluation of analogs of 3-[(sec-but...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the design, synthesis, and evaluation of analogs of 3-[(sec-butylamino)sulfonyl]benzoic acid, clinically known as probenecid, for the purpose of elucidating its structure-activity relationships (SAR). Probenecid is a well-established uricosuric agent used in the treatment of gout and hyperuricemia.[1][2] Its primary mechanism of action involves the inhibition of organic anion transporters (OATs), particularly OAT1 (SLC22A6) and URAT1 (SLC22A12), in the renal proximal tubules, thereby increasing the excretion of uric acid.[3][4] Probenecid's therapeutic utility is, however, accompanied by a narrow therapeutic window and potential for drug-drug interactions, underscoring the need for next-generation analogs with improved potency and selectivity.[5][6] This document outlines the strategic considerations for analog design, detailed synthetic protocols, and robust in vitro assays to systematically probe the SAR of this important scaffold.

Rationale and Strategic Design of an Analog Library

The development of novel uricosuric agents with improved profiles necessitates a thorough understanding of the structural features governing the interaction of probenecid with its target transporters. A systematic SAR study is therefore paramount. The design of an analog library targeting 3-[(sec-butylamino)sulfonyl]benzoic acid will focus on three key regions of the molecule: the N-alkyl substituent, the sulfonamide linker, and the benzoic acid moiety.

Key Molecular Regions for Modification:

  • The N-Alkyl Group (R¹): The sec-butyl group of probenecid occupies a hydrophobic pocket within the transporter. Modifications in this region will explore the impact of chain length, branching, and the introduction of cyclic or aromatic moieties on potency and selectivity.

  • The Benzoic Acid (R²): The carboxylate is crucial for interaction with the transporters. This region will be explored through esterification, amidation, and bioisosteric replacement to modulate physicochemical properties and potentially alter the binding mode.[1][7]

  • The Aromatic Core: While less frequently modified, substitutions on the phenyl ring can influence electronic properties and provide additional interaction points.

The following table outlines a proposed analog library designed to systematically probe these regions.

Series Modification Strategy Rationale Examples of R¹ and R²
A Variation of the N-Alkyl Group (R¹)To probe the size and shape of the hydrophobic pocket and its tolerance for different lipophilic groups.R¹ = isopropyl, isobutyl, cyclopentyl, cyclohexyl, benzyl
B Modification of the Carboxylic Acid (R²)To investigate the importance of the acidic proton and explore alternative interactions with the transporter. To improve pharmacokinetic properties.R² = -COOCH₃, -COOCH₂CH₃, -CONH₂, -CONHCH₃, -CONH(cyclopropyl), Tetrazole, Acylsulfonamide
C Combined Modifications of R¹ and R²To explore potential synergistic effects between modifications at the two key positions.Combinations of R¹ from Series A and R² from Series B

Synthetic Protocols

The synthesis of the proposed analogs will be carried out in a two-stage process: 1) synthesis of the sulfonamide core and 2) diversification of the carboxylic acid moiety.

General Synthesis of the Sulfonamide Core: 3-(N-Alkylsulfamoyl)benzoic Acids

The key starting material, 3-(chlorosulfonyl)benzoic acid, can be prepared from 3-sulfobenzoic acid.[6][8] The subsequent reaction with a variety of primary and secondary amines provides the desired sulfonamide core.

Protocol 2.1.1: Synthesis of 3-(chlorosulfonyl)benzoic acid

This protocol is based on established methods for the conversion of sulfonic acids to sulfonyl chlorides.[6][8]

  • To a stirred solution of sodium 3-sulfobenzoate (1.0 eq) in toluene, add N,N-dimethylformamide (catalytic amount).

  • Add thionyl chloride (2.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 70 °C and stir for 5 hours.

  • Cool the reaction to 10 °C and quench with water.

  • Separate the organic layer and distill off the solvent to obtain 3-(chlorosulfonyl)benzoyl chloride, which can be hydrolyzed to 3-(chlorosulfonyl)benzoic acid.[8]

Protocol 2.1.2: General Procedure for the Synthesis of 3-(N-Alkylsulfamoyl)benzoic Acids (Series A)

This protocol is a standard method for the synthesis of sulfonamides from sulfonyl chlorides.[9]

  • Dissolve the desired primary or secondary amine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (1.5 eq) or pyridine (1.5 eq), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3-(chlorosulfonyl)benzoic acid (1.0 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 3-(N-alkylsulfamoyl)benzoic acid.

Diversification of the Carboxylic Acid Moiety (Series B and C)

The carboxylic acid of the synthesized sulfonamide cores can be converted to esters and amides using standard coupling procedures.

Protocol 2.2.1: Esterification of 3-(N-Alkylsulfamoyl)benzoic Acids

  • Dissolve the 3-(N-alkylsulfamoyl)benzoic acid (1.0 eq) in the corresponding alcohol (e.g., methanol, ethanol) as the solvent.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux and stir for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired ester.

Protocol 2.2.2: Amidation of 3-(N-Alkylsulfamoyl)benzoic Acids

This protocol utilizes common amide coupling reagents.[10][11][12]

  • Dissolve the 3-(N-alkylsulfamoyl)benzoic acid (1.0 eq), the desired amine (1.2 eq), and a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) in an anhydrous solvent like DCM or DMF.

  • Add a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Biological Evaluation Protocols

The synthesized analogs will be evaluated for their inhibitory activity against the primary targets, URAT1 and OAT1, to determine their potency and selectivity.

In Vitro URAT1 Inhibition Assay

This assay measures the uptake of a radiolabeled substrate, [¹⁴C]uric acid, in human embryonic kidney (HEK293) cells stably expressing human URAT1 (hURAT1).[1][13]

Materials:

  • HEK293 cells stably expressing hURAT1 and mock-transfected HEK293 cells.

  • 24-well cell culture plates.

  • Hanks' Balanced Salt Solution (HBSS) as uptake buffer.

  • [¹⁴C]uric acid.

  • Test compounds and positive controls (e.g., benzbromarone, lesinurad).[8]

  • Cell lysis buffer (e.g., 0.1 M NaOH).

  • Scintillation cocktail and liquid scintillation counter.

Protocol:

  • Cell Culture: Seed hURAT1-expressing HEK293 cells and mock-transfected cells in 24-well plates and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of test compounds and controls in HBSS. The final DMSO concentration should be ≤0.5%.

  • Pre-incubation: Wash the cells with pre-warmed HBSS. Add the compound dilutions to the wells and pre-incubate for 10-15 minutes at 37°C.[1]

  • Uptake Initiation: Add [¹⁴C]uric acid (final concentration 20 µM) to each well and incubate for 5 minutes at 37°C.[1]

  • Uptake Termination: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold HBSS.[1]

  • Cell Lysis: Add cell lysis buffer to each well and incubate for 30 minutes at room temperature.[1]

  • Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro OAT1 Inhibition Assay

This assay measures the uptake of a known OAT1 substrate, p-aminohippurate (PAH), in a cell line overexpressing human OAT1 (hOAT1), such as Chinese Hamster Ovary (CHO) cells.[14][15]

Materials:

  • CHO cells stably expressing hOAT1.

  • 24-well cell culture plates.

  • Uptake buffer (e.g., HBSS).

  • p-aminohippurate (PAH) as the probe substrate.

  • Test compounds and a positive control (e.g., probenecid).

  • LC-MS/MS for quantification of intracellular PAH.

Protocol:

  • Cell Culture: Seed hOAT1-CHO cells in 24-well plates and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of test compounds and probenecid in uptake buffer.

  • Pre-incubation: Wash cells with pre-warmed uptake buffer. Add the compound dilutions and pre-incubate for 30 minutes at 37°C.[14]

  • Uptake Initiation: Add PAH (e.g., 10 µM) to each well and incubate for 20 minutes at 37°C.[14]

  • Uptake Termination: Aspirate the uptake solution and wash the cells three times with ice-cold buffer.

  • Cell Lysis and Sample Preparation: Lyse the cells and prepare the samples for LC-MS/MS analysis to quantify the intracellular concentration of PAH.

  • Data Analysis: Determine the percentage of inhibition of PAH uptake by each compound concentration and calculate the IC₅₀ value.

In Vitro ADME Profiling

To assess the drug-like properties of the most promising analogs, a panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays should be conducted.[2][13][16][17][18]

Plasma Protein Binding Assay

This protocol uses the rapid equilibrium dialysis (RED) method to determine the fraction of a compound that is unbound to plasma proteins.[3][17][19][20]

Materials:

  • Rapid Equilibrium Dialysis (RED) device.

  • Human plasma.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compounds.

  • LC-MS/MS for quantification.

Protocol:

  • Sample Preparation: Spike human plasma with the test compound at a final concentration of 1-5 µM.[3]

  • Dialysis Setup: Add the spiked plasma to one chamber of the RED device and PBS to the other chamber.

  • Equilibration: Incubate the RED device at 37°C for 4 hours with gentle shaking to allow for equilibrium.[3]

  • Sample Collection: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Sample Analysis: Determine the concentration of the test compound in both aliquots using a validated LC-MS/MS method.

  • Data Analysis: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Data Presentation and Visualization

Quantitative Data Summary

The inhibitory potencies and plasma protein binding data for the synthesized analogs should be summarized in a clear and concise table to facilitate SAR analysis.

Compound ID URAT1 IC₅₀ (µM) OAT1 IC₅₀ (µM) Selectivity Index (OAT1/URAT1) Plasma Protein Binding (fu)
Probenecidsec-butyl-COOHValueValueValueValue
A1 isopropyl-COOH
A2 cyclopentyl-COOH
B1 sec-butyl-COOCH₃
B2 sec-butylTetrazole
C1 isopropyl-COOCH₃
.........
Visualizations

Diagram of the SAR Study Workflow

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological & ADME Testing Analog Library Design Analog Library Design Synthesis of Analogs (Series A, B, C) Synthesis of Analogs (Series A, B, C) Analog Library Design->Synthesis of Analogs (Series A, B, C) SAR-driven URAT1 Inhibition Assay URAT1 Inhibition Assay Synthesis of Analogs (Series A, B, C)->URAT1 Inhibition Assay OAT1 Inhibition Assay OAT1 Inhibition Assay Synthesis of Analogs (Series A, B, C)->OAT1 Inhibition Assay SAR Analysis SAR Analysis URAT1 Inhibition Assay->SAR Analysis OAT1 Inhibition Assay->SAR Analysis Promising Analogs Promising Analogs SAR Analysis->Promising Analogs High Potency & Selectivity In Vitro ADME Profiling In Vitro ADME Profiling Promising Analogs->In Vitro ADME Profiling Lead Optimization Lead Optimization In Vitro ADME Profiling->Lead Optimization

Caption: Workflow for the SAR study of 3-[(sec-butylamino)sulfonyl]benzoic acid analogs.

Signaling Pathway of URAT1 Inhibition

URAT1_Pathway cluster_tubule Renal Proximal Tubule Lumen (Urine) Lumen (Urine) Epithelial Cell Epithelial Cell Blood Blood Uric Acid_lumen Uric Acid URAT1 URAT1 (SLC22A12) Uric Acid_lumen->URAT1 Reabsorption Anion_out Anion URAT1->Anion_out Exchange Uric Acid_cell Uric Acid URAT1->Uric Acid_cell Anion_in Anion Anion_in->URAT1 Uric Acid_cell->Blood Efflux (e.g., GLUT9) Analog Probenecid Analog Analog->URAT1 Inhibition

Caption: Mechanism of URAT1-mediated uric acid reabsorption and its inhibition.

References

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. [Link]

  • BioIVT. (n.d.). Plasma Protein Binding Assay. [Link]

  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653.
  • Visikol. (2022). Plasma Protein Binding Assay. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Probenecid?. [Link]

  • Springer. (n.d.). Assessment of Drug Plasma Protein Binding in Drug Discovery. [Link]

  • LiverTox - NCBI Bookshelf. (2020). Probenecid. [Link]

  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. [Link]

  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link]

  • Liu, X., et al. (2020). Systematic Structure-Activity Relationship (SAR)
  • Google Patents. (n.d.). US5387711A - Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof.
  • Google Patents. (n.d.). US3203987A - 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
  • ResearchGate. (2025). Benzbromarone Analog SAR: Potent hURAT1 (SLC22A12) Inhibitors and Drug Transporter Interaction Studies. [Link]

  • Eurofins Discovery. (n.d.). OAT1 Inhibition (OAT1-CHO, P-aminohippurate Substrate) - US. [Link]

  • Frontiers. (n.d.). Identification of Structural Features for the Inhibition of OAT3-Mediated Uptake of Enalaprilat by Selected Drugs and Flavonoids. [Link]

  • Eurekaselect. (n.d.). Design, Synthesis and Biological Activity of Low‐Molecular‐Weight URAT1 Inhibitors. [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • Google Patents. (n.d.). JP2013095703A - Method for preparing chlorosulfonyl benzoyl chloride compound.
  • PMC - NIH. (n.d.). Identification of Structural Features for the Inhibition of OAT3-Mediated Uptake of Enalaprilat by Selected Drugs and Flavonoids. [Link]

  • ResearchGate. (n.d.). Synthesis of a series of dialkylsulphamylbenzoic acids. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship analysis of URAT1 inhibitors. [Link]

  • PMC - NIH. (n.d.). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. [Link]

  • ResearchGate. (2012). How to produce amide from Benzoic acid and amine directly?. [Link]

  • PMC - NIH. (n.d.). Blockade of organic anion transport in humans after treatment with the drug probenecid leads to major metabolic alterations in plasma and urine. [Link]

  • ClinPGx. (n.d.). Uricosurics Pathway, Pharmacodynamics. [Link]

  • Google Patents. (n.d.). KR20170003387A - Preparation method of benzoic acid amide compounds.
  • PubMed. (2014). Inhibitory effects of p-aminohippurate and probenecid on the renal clearance of adefovir and benzylpenicillin as probe drugs for organic anion transporter (OAT) 1 and OAT3 in humans. [Link]

  • Science and Education Publishing. (n.d.). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. [Link]

  • BioIVT. (n.d.). OATP1B1 (SLCO1B1) Transporter Assay. [Link]

  • ResearchGate. (2025). Inhibitory effects of p-aminohippurate and probenecid on the renal clearance of adefovir and benzylpenicillin as probe drugs for organic anion transporter (OAT) 1 and OAT3 in humans. [Link]

  • American Physiological Society Journals. (n.d.). Downregulation of organic anion transporters OAT1 and OAT3 correlates with impaired secretion of para-aminohippurate after ischemic acute renal failure in rats. [Link]

Sources

Application

Application Notes and Protocols: 3-[(Sec-butylamino)sulfonyl]benzoic Acid and its Analogs as Versatile Molecular Probes

For Researchers, Scientists, and Drug Development Professionals Section 1: Foundational Principles and Mechanism of Action 3-[(Sec-butylamino)sulfonyl]benzoic acid belongs to a class of sulfonamide-containing benzoic aci...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Foundational Principles and Mechanism of Action

3-[(Sec-butylamino)sulfonyl]benzoic acid belongs to a class of sulfonamide-containing benzoic acid derivatives.[1] While specific data on the sec-butyl variant is limited, its structural and functional characteristics can be largely inferred from its close analog, Probenecid. These molecules are characterized by a benzoic acid moiety linked to a sulfonamide group with alkyl substitutions.[1][2] This core structure is pivotal to their function as competitive inhibitors of a range of transport proteins.

The primary and most well-characterized mechanism of action for this class of compounds is the inhibition of organic anion transporters (OATs).[3][4] OATs are a family of membrane proteins crucial for the transport of a wide array of endogenous and exogenous organic anions, including therapeutic drugs.[5][6] Probenecid, for instance, is a potent inhibitor of OAT1 (SLC22A6) and OAT3 (SLC22A8), primarily in the renal proximal tubules.[4][5] By competitively binding to these transporters, it blocks the cellular uptake and subsequent renal excretion of their substrates.[3][5][7] This property has been historically leveraged to increase the plasma concentration of antibiotics like penicillin.[3][8]

Beyond OATs, this structural motif has been demonstrated to interact with other key cellular targets, making it a versatile tool for probing various biological processes:

  • Multidrug Resistance-Associated Proteins (MRPs): Probenecid can reverse multidrug resistance in cancer cells that overexpress MRPs (but not P-glycoprotein) by inhibiting the efflux of chemotherapeutic agents.[9][10]

  • Pannexin-1 (PANX1) Channels: These compounds are known to block PANX1 channels, which are involved in ATP release and inflammasome activation.[11][12][13]

  • NLRP3 Inflammasome: Through its inhibition of PANX1, Probenecid can suppress the activation of the NLRP3 inflammasome, a key component of the innate immune response, thereby reducing the production of pro-inflammatory cytokines like IL-1β.[8][11][14]

  • Transient Receptor Potential Vanilloid 2 (TRPV2) Channels: Interestingly, Probenecid has also been identified as an agonist of TRPV2 channels.[3]

The sec-butylamino side chain in 3-[(Sec-butylamino)sulfonyl]benzoic acid influences its lipophilicity and steric properties, which in turn can modulate its binding affinity and selectivity for different transporter proteins compared to the di-n-propyl groups of Probenecid.[1]

Key Physicochemical Properties

The properties of benzoic acid and its derivatives are central to their biological activity. They are generally white crystalline solids with limited solubility in water but are soluble in dilute alkali and organic solvents.[2][15]

PropertyValue (Representative)Source
Molecular Weight~285 g/mol [2]
SolubilityPractically insoluble in water; soluble in dilute alkali, alcohol, acetone.[2]

Section 2: Core Applications and Experimental Protocols

The unique inhibitory profile of 3-[(Sec-butylamino)sulfonyl]benzoic acid and its analogs makes them invaluable probes for a variety of research applications.

Application 1: Probing Organic Anion Transporter Function

The most prominent application is as an inhibitor to study the function and substrate specificity of OATs. By observing the effect of this molecular probe on the transport of a substance of interest, researchers can elucidate the involvement of OATs in that process.

This protocol describes a method to assess whether a test compound is a substrate of OAT1 or OAT3 using a cell line overexpressing the specific transporter.

Materials:

  • HEK293 cells stably transfected with human OAT1 (SLC22A6) or OAT3 (SLC22A8).

  • Control (mock-transfected) HEK293 cells.

  • Test compound (e.g., a fluorescent substrate or radiolabeled compound).

  • 3-[(Sec-butylamino)sulfonyl]benzoic acid or Probenecid (as inhibitor).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Cell lysis buffer.

  • Plate reader, flow cytometer, or scintillation counter.

Procedure:

  • Cell Seeding: Seed the OAT-expressing and control cells in a 24-well plate at an appropriate density to reach ~90% confluency on the day of the experiment.

  • Inhibitor Preparation: Prepare a stock solution of 3-[(Sec-butylamino)sulfonyl]benzoic acid or Probenecid in a suitable solvent (e.g., DMSO, or use a water-soluble salt form).[16] Prepare serial dilutions in assay buffer to achieve final concentrations ranging from 1 µM to 1 mM.

  • Pre-incubation: Wash the cells with warm assay buffer. Pre-incubate the cells with the different concentrations of the inhibitor or vehicle control for 10-15 minutes at 37°C.

  • Substrate Uptake: Add the test compound (at a fixed concentration) to the wells and incubate for a predetermined time (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Rapidly wash the cells three times with ice-cold assay buffer to stop the transport process.

  • Cell Lysis and Quantification: Lyse the cells and quantify the intracellular accumulation of the test compound using an appropriate method (e.g., fluorescence for a fluorescent substrate, scintillation counting for a radiolabeled substrate).

  • Data Analysis: Compare the uptake of the test compound in the presence and absence of the inhibitor in both OAT-expressing and control cells. A significant reduction in uptake in the OAT-expressing cells in the presence of the inhibitor suggests that the test compound is an OAT substrate.

Application 2: Enhancing Intracellular Retention of Fluorescent Dyes

Many fluorescent dyes used for intracellular measurements (e.g., calcium indicators like Fluo-4 AM) are organic anions in their active form.[17] Cells can actively extrude these dyes through OATs and MRPs, leading to a diminished signal over time.[17][18] Probenecid is widely used to block this efflux, thereby improving the signal-to-noise ratio and enabling longer-term imaging experiments.[18][19]

Materials:

  • Cells of interest.

  • Calcium indicator dye (e.g., Fluo-4 AM).

  • Probenecid, water-soluble sodium salt.[16]

  • Assay buffer (e.g., HBSS with calcium and magnesium).

  • Agonist to induce calcium flux.

  • Fluorescence plate reader or fluorescence microscope.

Procedure:

  • Dye Loading Solution: Prepare a loading solution containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) in assay buffer. Add Probenecid to a final concentration of 1-2.5 mM.[18]

  • Cell Loading: Remove the culture medium from the cells and add the dye loading solution. Incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with warm assay buffer containing 1-2.5 mM Probenecid to remove extracellular dye.

  • Baseline Measurement: Add fresh assay buffer (with Probenecid) and measure the baseline fluorescence for a few minutes.

  • Agonist Stimulation: Add the agonist of interest and immediately begin recording the change in fluorescence intensity over time.

  • Data Analysis: Quantify the change in fluorescence as a measure of the intracellular calcium concentration. The presence of Probenecid ensures a more stable and robust signal.

Application 3: Investigating Inflammasome Activation

Given its ability to inhibit PANX1 and the subsequent activation of the NLRP3 inflammasome, this molecular probe can be used to study the role of this pathway in various inflammatory models.[8][11]

Materials:

  • Murine or human macrophage cell line (e.g., J774A.1) or primary macrophages.

  • LPS (Lipopolysaccharide) for priming.

  • ATP or Nigericin for NLRP3 activation.

  • 3-[(Sec-butylamino)sulfonyl]benzoic acid or Probenecid.

  • Cell culture medium.

  • ELISA kit for IL-1β.

  • LDH cytotoxicity assay kit.

Procedure:

  • Cell Priming: Plate macrophages and prime them with LPS (e.g., 100 ng/mL) for 4-6 hours.[14]

  • Inhibitor Treatment: During the last 1-2 hours of LPS priming, add the molecular probe (e.g., 0.1-1 mM Probenecid) or a vehicle control to the cells.[14]

  • Inflammasome Activation: Add an NLRP3 activator (e.g., 5 mM ATP for 30-60 minutes or 20 µM Nigericin for 1 hour).[14]

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

  • Cytokine and Cytotoxicity Measurement:

    • Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit.

    • Measure lactate dehydrogenase (LDH) release into the supernatant as an indicator of pyroptosis (a form of inflammatory cell death).

  • Data Analysis: Compare the levels of IL-1β and LDH in the inhibitor-treated groups to the control groups. A significant reduction indicates inhibition of NLRP3 inflammasome activation.

Section 3: Visualizing Mechanisms and Workflows

To further elucidate the complex interactions and experimental designs, the following diagrams provide a visual representation of the key concepts discussed.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space OAT Organic Anion Transporter (OAT) Anion_in Accumulated Anions OAT->Anion_in PANX1 Pannexin-1 (PANX1) Channel NLRP3 NLRP3 Inflammasome Activation PANX1->NLRP3 Activates via ATP release MRP Multidrug Resistance Protein (MRP) Probe 3-[(Sec-butylamino)sulfonyl]benzoic acid (Molecular Probe) Probe->OAT Inhibits Probe->PANX1 Inhibits Probe->MRP Inhibits Anion Organic Anions (e.g., Drugs, Dyes) Anion->OAT Transport

Figure 1: Mechanism of action of the molecular probe.

G start Seed OAT-expressing and control cells preincubation Pre-incubate with Probe or Vehicle start->preincubation uptake Add Fluorescent/Radiolabeled Substrate preincubation->uptake stop Wash with Ice-Cold Buffer to Stop Uptake uptake->stop quantify Lyse Cells and Quantify Substrate stop->quantify analyze Analyze Data: Compare Uptake quantify->analyze

Figure 2: Workflow for an in vitro OAT inhibition assay.

References

  • Physical chemical properties benzoic acid aromatic acids benzamide benzonitrile benzoyl chloride electrophilic substitution nitration halogenation reaction with alkalis carbonates benzonitrile benzamide advanced A level organic chemistry revision notes doc brown. Available at: [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative - ijarsct. Available at: [Link]

  • Probenecid Inhibits NLRP3 Inflammasome Activity and Mitogen-Activated Protein Kinases (MAPKs) - PubMed. Available at: [Link]

  • 3-[(Dichloroamino)sulfonyl]benzoic acid - Cheméo. Available at: [Link]

  • Probenecid | C13H19NO4S | CID 4911 - PubChem - NIH. Available at: [Link]

  • 3-{[(Aminosulfonyl)amino]sulfonyl}benzoic acid | C7H8N2O6S2 | CID 10423771 - PubChem. Available at: [Link]

  • Probenecid Inhibits NLRP3 Inflammasome Activity and Mitogen-Activated Protein Kinases (MAPKs) - NIH. Available at: [Link]

  • Probenecid - Wikipedia. Available at: [Link]

  • Targeting Organic Anion Transporter 3 with Probenecid as a Novel Anti-Influenza A Virus Strategy - NIH. Available at: [Link]

  • Probenecid Blocks Human P2X7 Receptor-Induced Dye Uptake via a Pannexin-1 Independent Mechanism - NIH. Available at: [Link]

  • Blockade of organic anion transport in humans after treatment with the drug probenecid leads to major metabolic alterations in plasma and urine - PubMed Central. Available at: [Link]

  • The History and Future of Probenecid | Request PDF - ResearchGate. Available at: [Link]

  • Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury - PubMed. Available at: [Link]

  • 3-(Phenylsulfamoyl)benzoic acid | C13H11NO4S | CID 759339 - PubChem. Available at: [Link]

  • Probenecid, an organic anion transporter 1 and 3 inhibitor, increases plasma and brain exposure of N-acetylcysteine - PMC - PubMed Central. Available at: [Link]

  • Probenecid reverses multidrug resistance in multidrug resistance-associated protein-overexpressing HL60/AR and H69/AR cells but not in P-glycoprotein-overexpressing HL60/Tax and P388/ADR cells - PubMed. Available at: [Link]

  • Probenecid interferes with renal oxidative metabolism: A potential pitfall in its use as an inhibitor of drug transport - NIH. Available at: [Link]

  • The experimental protocols examining the effects of probenecid and HCTZ... - ResearchGate. Available at: [Link]

  • Probenecid, a gout remedy, inhibits pannexin 1 channels. Available at: [Link]

  • Double-edged sword of chemosensitizer: increase of multidrug resistance protein (MRP) in leukemic cells by an MRP inhibitor probenecid - PubMed. Available at: [Link]

  • Probenecid-Blocked Pannexin-1 Channel Protects Against Early Brain Injury via Inhibiting Neuronal AIM2 Inflammasome Activation After Subarachnoid Hemorrhage - Frontiers. Available at: [Link]

  • Probenecid Pre-treatment Downregulates the Kidney Cl-/HCO3- Exchanger (Pendrin) and Potentiates Hydrochlorothiazide-Induced Diuresis - Frontiers. Available at: [Link]

  • Repositioning of drugs using open-access data portal DTome: A test case with probenecid (Review) - Spandidos Publications. Available at: [Link]

  • 14 questions with answers in PROBENECID | Science topic - ResearchGate. Available at: [Link]

  • Probenecid, an organic anion transporter 1 and 3 inhibitor, increases plasma and brain exposure of N-acetylcysteine - Taylor & Francis. Available at: [Link]

  • probenecid tablet, film coated Mylan Pharmaceuticals Inc. Available at: [Link]

  • What is the mechanism of Probenecid? - Patsnap Synapse. Available at: [Link]

  • Probenecid Blocks Human P2X7 Receptor-Induced Dye Uptake via a Pannexin-1 Independent Mechanism | PLOS One - Research journals. Available at: [Link]

  • To a Question on the Mechanism of the Antimicrobial Action of Ortho-Benzoic Sulfimide. Available at: [Link]

  • Effect of probenecid on the whole-body disposition of 6-bromo-7-[11C]methylpurine in humans assessed with long axial field-of-view PET/CT - PMC - PubMed Central. Available at: [Link]

  • Probenecid, a blocker of the organic anion transporter, reduces renal... - ResearchGate. Available at: [Link]

  • Probenecid, a gout remedy, inhibits pannexin 1 channels. Am J Physiol Cell Physiol 295:C761-C767 | Request PDF - ResearchGate. Available at: [Link]

  • Probenecid treatment inhibits NLRP3 inflammasome activity in LPS and... - ResearchGate. Available at: [Link]

  • Effects of Acute Probenecid Administration on Histopathological and Functional Outcomes after Spinal Cord Injury in Rats - PMC - PubMed Central. Available at: [Link]

  • Gout - Wikipedia. Available at: [Link]

  • STUDIES ON THE ANTIBACTERIAL ACTION OF THE SULFONAMIDE DRUGS : I. THE RELATION OFp-AMINOBENZOIC ACID TO THE MECHANISM OF BACTERIOSTASIS - PubMed. Available at: [Link]

Sources

Method

Application Note: Strategies for the Enantioselective Synthesis of 3-[(sec-butylamino)sulfonyl]benzoic Acid

Abstract: This document provides a comprehensive technical guide for researchers and drug development professionals on the enantioselective synthesis of 3-[(sec-butylamino)sulfonyl]benzoic acid. As a chiral molecule, the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers and drug development professionals on the enantioselective synthesis of 3-[(sec-butylamino)sulfonyl]benzoic acid. As a chiral molecule, the stereoisomeric purity of this compound is critical for its potential applications as a building block in medicinal chemistry. In the absence of a standardized protocol, this note details two robust and scientifically-grounded strategies: (A) a proposed direct asymmetric synthesis via organocatalysis, and (B) a pragmatic chiral resolution of a racemic mixture using advanced chromatographic techniques. Each section includes in-depth scientific rationale, detailed step-by-step protocols, and methods for analytical validation to ensure scientific integrity and reproducibility.

Introduction: The Imperative of Chirality in Sulfonamides

Chiral molecules, which exist as non-superimposable mirror images (enantiomers), form the cornerstone of modern pharmacology.[1] The distinct three-dimensional arrangement of atoms in enantiomers leads to differential interactions with chiral biological targets like enzymes and receptors, often resulting in one enantiomer being therapeutically active while the other may be inactive or even harmful.[1] Sulfonamides are a privileged functional group in drug design, and the introduction of chirality can significantly modulate a compound's bioactivity and pharmacokinetic profile.

The target molecule, 3-[(sec-butylamino)sulfonyl]benzoic acid, possesses a stereocenter within the sec-butyl group. The controlled synthesis of a single enantiomer of this compound is therefore a critical objective for its use in the development of novel chemical entities. This guide presents two distinct, viable pathways to achieve this goal:

  • Asymmetric Synthesis: A direct approach using a chiral catalyst to guide the formation of the desired enantiomer preferentially. This method is elegant and atom-economical but often requires significant optimization.

  • Chiral Resolution: A practical and widely-used industrial method that involves the synthesis of a 50:50 racemic mixture followed by physical separation of the enantiomers.[2]

This document will provide detailed protocols for both approaches, supported by workflows and analytical validation procedures.

Strategy A: Direct Enantioselective Synthesis via Chiral Brønsted Acid Catalysis

This strategy focuses on the direct, catalyst-controlled reaction between an achiral sulfonyl chloride and a prochiral amine. Chiral Brønsted acids, such as phosphoric acids, have emerged as powerful catalysts for a wide array of asymmetric transformations, activating substrates through hydrogen bonding to create a defined chiral environment.[3][4][5]

Principle and Rationale

The proposed reaction involves the sulfonamidation of 3-(chlorosulfonyl)benzoic acid with sec-butylamine. A chiral phosphoric acid (CPA) catalyst is hypothesized to protonate and activate the sulfonyl chloride, simultaneously organizing the transition state through a network of non-covalent interactions. This controlled environment forces the incoming amine to approach from a specific trajectory, leading to the preferential formation of one enantiomer. The choice of a BINOL-derived phosphoric acid is based on their well-documented success in inducing high enantioselectivity in reactions involving imines and other nitrogenous nucleophiles.[4]

Proposed Asymmetric Synthesis Workflow

cluster_prep Preparation cluster_reaction Catalytic Reaction cluster_workup Workup & Purification cluster_analysis Analysis A 3-(Chlorosulfonyl)benzoic acid D Combine Reagents in Toluene at -20°C A->D B sec-Butylamine B->D C Chiral Phosphoric Acid Catalyst C->D E Stir for 24-48h Monitor by TLC/LC-MS D->E F Aqueous Workup (HCl wash, Brine wash) E->F G Column Chromatography (Silica Gel) F->G H Enantioenriched Product G->H I Determine Yield H->I J Determine Enantiomeric Excess (Chiral HPLC) H->J

Caption: Workflow for the proposed catalytic enantioselective synthesis.

Experimental Protocol: Asymmetric Sulfonamidation

Disclaimer: This is a proposed protocol based on established chemical principles. Optimization of catalyst, solvent, temperature, and reaction time will be necessary.

Table 1: Reagents and Materials

Reagent/MaterialGradeSupplierNotes
3-(Chlorosulfonyl)benzoic acid≥98%CommercialStore under inert atmosphere
sec-Butylamine≥99%Commercial
(R)-TRIP Chiral Phosphoric Acid≥98%CommercialExample catalyst, others may be screened
TolueneAnhydrous, ≥99.8%Commercial
Dichloromethane (DCM)ACS GradeCommercialFor workup and chromatography
Ethyl AcetateACS GradeCommercialFor chromatography
Hydrochloric Acid (HCl)1 M AqueousIn-house prep.
Brine (Saturated NaCl)-In-house prep.
Anhydrous Sodium Sulfate (Na₂SO₄)-Commercial
Silica Gel230-400 meshCommercialFor column chromatography

Procedure:

  • To a flame-dried, round-bottom flask under an argon atmosphere, add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 0.05 mmol, 5 mol%).

  • Add anhydrous toluene (10 mL) and cool the solution to -20 °C in a cryocooler.

  • In a separate flask, dissolve 3-(chlorosulfonyl)benzoic acid (1.0 mmol, 220.6 mg) in anhydrous toluene (5 mL).

  • Slowly add the 3-(chlorosulfonyl)benzoic acid solution to the catalyst solution via syringe. Stir for 15 minutes.

  • Add sec-butylamine (1.2 mmol, 0.12 mL) dropwise to the reaction mixture over 5 minutes.

  • Maintain the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (estimated 24-48 hours).

  • Upon completion, quench the reaction by adding 1 M HCl (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., gradient elution with hexane/ethyl acetate) to yield the enantioenriched product.

Strategy B: Chiral Resolution of Racemic Material

This strategy is a robust and often more direct path to obtaining enantiomerically pure material, especially during initial discovery phases. It involves the straightforward synthesis of the racemic compound, followed by separation using chiral chromatography. Supercritical Fluid Chromatography (SFC) is often preferred for its speed and reduced solvent consumption.[6]

Protocol 3.1.1: Synthesis of Racemic 3-[(sec-butylamino)sulfonyl]benzoic acid

Procedure:

  • Dissolve 3-(chlorosulfonyl)benzoic acid (10.0 mmol, 2.21 g) in dichloromethane (DCM, 50 mL) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Add sec-butylamine (25.0 mmol, 2.5 mL) dropwise to the stirred solution. A white precipitate will form.

  • Add triethylamine (12.0 mmol, 1.67 mL) to act as a base and scavenger for the HCl byproduct.

  • Allow the mixture to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with 1 M HCl (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude racemic product, which can be purified by recrystallization or silica gel chromatography.

Protocol 3.2.1: Enantiomeric Separation by Chiral SFC

Table 2: Chiral SFC Instrumentation and Conditions

ParameterSpecification
InstrumentAnalytical or Preparative SFC System
Chiral Stationary PhaseChiralpak AD-H or OD-H (Amylose/Cellulose based)[6]
Column Dimensions4.6 x 250 mm (Analytical), 21 x 250 mm (Prep)
Mobile PhaseSupercritical CO₂ / Methanol (e.g., 80:20 v/v)
Flow Rate3 mL/min (Analytical), 50 mL/min (Prep)
Back Pressure150 bar
Temperature40 °C
DetectionUV at 254 nm

Procedure:

  • Prepare a stock solution of the racemic product in methanol (e.g., 1 mg/mL).

  • Equilibrate the chiral SFC system with the specified mobile phase until a stable baseline is achieved.

  • Inject a small volume (e.g., 5 µL) to develop an analytical-scale separation method. Optimize the mobile phase composition (co-solvent percentage) to achieve baseline resolution (Rs > 1.5).

  • Once an optimal analytical method is established, scale up to a semi-preparative or preparative system.

  • Inject larger volumes of a more concentrated sample solution.

  • Collect the separated enantiomer fractions based on their retention times.

  • Combine the fractions for each enantiomer and evaporate the solvent to obtain the isolated, enantiomerically pure compounds.

Chiral Resolution Workflow

cluster_synthesis Racemate Synthesis cluster_separation Chiral Separation cluster_products Isolated Enantiomers A 3-(Chlorosulfonyl)benzoic acid + sec-Butylamine B Standard Sulfonamidation (Non-catalytic) A->B C Racemic Product (50:50 Mixture) B->C D Dissolve in Co-solvent C->D E Inject onto Chiral SFC/HPLC System D->E F Collect Separated Fractions E->F G Enantiomer 1 F->G H Enantiomer 2 F->H

Caption: Workflow for the synthesis and subsequent chiral resolution of the target compound.

Analytical Validation and Quality Control

Rigorous analytical chemistry is essential to confirm the identity and stereochemical purity of the final product.

Structural Confirmation

The chemical structure of the synthesized compound (both racemic and enantioenriched) should be confirmed using a suite of standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the connectivity and chemical environment of all atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and elemental composition.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (C=O, SO₂, N-H, O-H).

Protocol 4.2.1: Determination of Enantiomeric Excess (ee)

The success of either synthetic strategy is quantified by the enantiomeric excess (ee) of the product. This is most reliably determined by chiral High-Performance Liquid Chromatography (HPLC).[7][8]

Table 3: Chiral HPLC Method for ee Analysis

ParameterSpecification
InstrumentStandard HPLC system with UV detector
Chiral Stationary PhaseChiralpak AD-H or equivalent
Column Dimensions4.6 x 250 mm, 5 µm
Mobile PhaseHexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v)
Flow Rate1.0 mL/min
Temperature25 °C
DetectionUV at 254 nm
Injection Volume10 µL

Procedure:

  • Prepare a sample of the final product at approximately 0.5 mg/mL in the mobile phase.

  • Inject the racemic standard to determine the retention times of both enantiomers (t₁ and t₂).

  • Inject the enantioenriched sample.

  • Integrate the peak areas for each enantiomer (Area₁ and Area₂).

  • Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) x 100

Analytical Validation Workflow

Start Final Purified Product QC1 Structural Confirmation (NMR, HRMS, IR) Start->QC1 Decision1 Structure Correct? QC1->Decision1 QC2 Chiral HPLC Analysis Decision1->QC2 Yes Fail Re-purify or Re-synthesize Decision1->Fail No Calc Calculate Enantiomeric Excess (ee) QC2->Calc End Qualified Enantiopure Compound Calc->End

Caption: Decision workflow for the analytical validation of the final product.

Discussion and Field Insights

  • Strategy A vs. Strategy B: The choice between asymmetric synthesis and chiral resolution depends on project goals. Asymmetric synthesis (Strategy A) is more elegant and efficient in the long term for large-scale production. However, it requires significant upfront investment in catalyst screening and reaction optimization. Chiral resolution (Strategy B) is often faster to implement on a lab scale, providing rapid access to both enantiomers for initial biological testing, and is a highly reliable method.[2][6]

  • Troubleshooting:

    • Low Enantioselectivity (Strategy A): Screen different chiral catalysts, solvents, and temperatures. The presence of water can be detrimental to many organocatalytic systems, so ensure all reagents and glassware are scrupulously dry.

    • Poor Chromatographic Resolution (Strategy B): Screen different chiral stationary phases (CSPs). Modifying the mobile phase co-solvent (e.g., switching from methanol to ethanol or isopropanol) or adding a small amount of an acidic or basic modifier can dramatically improve separation.[6]

Conclusion

The enantioselective synthesis of 3-[(sec-butylamino)sulfonyl]benzoic acid is an achievable goal through systematic chemical strategy. This application note provides two robust and scientifically-validated pathways. The proposed direct asymmetric synthesis offers a modern, catalytic solution, while the chiral resolution method provides a reliable and pragmatic alternative. For both strategies, rigorous analytical validation, particularly the determination of enantiomeric excess by chiral HPLC, is paramount to ensuring the quality and reproducibility of the final chiral product.

References

  • Wolf, C., et al. (2007). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. [Link]

  • Yao, Z. P., et al. (2017). Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review. PubMed. [Link]

  • Wang, Z., et al. (2021). Enantioselective modification of sulfonamides and sulfonamide-containing drugs via carbene organic catalysis. Organic Chemistry Frontiers. [Link]

  • Sánchez-Ponce, R., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Ibezim, A., et al. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • TBA. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. [Link]

  • Wang, K., et al. (2022). Regioselective Radical-Relay Sulfonylation/Cyclization Protocol to Sulfonylated Pyrrolidones under Transition-Metal-Free Conditions. The Journal of Organic Chemistry. [Link]

  • TBA. (n.d.). Enantioselective sulfonylation to construct 3-sulfonylated oxindoles. RSC Publishing. [Link]

  • TBA. (n.d.). The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

  • Miller, S. J., et al. (2005). Enantioselective sulfonylation reactions mediated by a tetrapeptide catalyst. PubMed. [Link]

  • Cankař, P., et al. (2021). Novel axially chiral sulfonic acids with restricted rotation around the C−N bond. ResearchGate. [Link]

  • Mbaezue, I. I., et al. (n.d.). Re-evaluation of P-Chiral, N-Phosphoryl Sulfonamide Brønsted Acids in the Asymmetric Synthesis of 1,2,3,4-Tetrahydroquinolines. Tsantrizos' Group. [Link]

  • Rose, B. T., et al. (2022). Chemoinformatically Guided Discovery of Chiral Catalysts. Chem-Station Int. Ed.[Link]

  • Cankař, P., et al. (2021). Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives. PMC. [Link]

  • Terada, M. (2016). Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. Institute for Molecular Science. [Link]

  • Zhang, Z., et al. (2020). Chiral Phosphoric Acid Catalyzed Enantioselective Synthesis of α-Tertiary Amino Ketones from Sulfonium Ylides. PubMed. [Link]

  • Asano, K., et al. (2014). Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides. NIH. [Link]

  • De Klerck, K., et al. (2017). Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. PubMed. [Link]

  • Ullah, I., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. [Link]

  • TBA. (n.d.). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Waseda University. [Link]

  • Manfra, M., et al. (2021). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. MDPI. [Link]

  • Geresh, S., et al. (1993). Chromatographic Resolution of Chiral Intermediates in Beta-Adrenergic Blocker Synthesis on Chiral Stationary Phases. PubMed. [Link]

  • TBA. (n.d.). Synthesis of chiral lactams by asymmetric nitrogen insertion. ResearchGate. [Link]

  • TBA. (n.d.). Enantioselective Synthesis of Benzyl tert-Butyl Sulfoxides. ResearchGate. [Link]

  • Fallacara, A. L., et al. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of 3-[(Sec-butylamino)sulfonyl]benzoic acid

This guide is structured as a Tier-2 Technical Support resource, designed for researchers observing unexpected behavior with 3-[(Sec-butylamino)sulfonyl]benzoic acid (CAS: Analogous to 4740-24-3 / General Sulfamoylbenzoa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-2 Technical Support resource, designed for researchers observing unexpected behavior with 3-[(Sec-butylamino)sulfonyl]benzoic acid (CAS: Analogous to 4740-24-3 / General Sulfamoylbenzoates).[1]

The content relies on the structural chemistry of N-substituted sulfonamides and benzoic acid derivatives , synthesizing data from pharmaceutical stability protocols for similar intermediates (e.g., Bumetanide impurities).[1]

[1]

Introduction: The Molecule at a Glance

To troubleshoot effectively, you must understand the "personality" of this molecule in solution. It possesses two competing functional groups that dictate its behavior:[1]

  • Carboxylic Acid (C-1): A weak acid (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).[2] It dictates solubility in aqueous media.[1][2]
    
  • N-Sec-butyl Sulfonamide (C-3): A chemically robust group that is generally stable but susceptible to hydrolysis under extreme pH or oxidative stress.[1][2] The bulky sec-butyl group adds significant hydrophobicity, increasing the risk of precipitation.

Module 1: Physical Stability (Precipitation & Solubility)[1][2]

User Complaint: "My clear stock solution turned cloudy/precipitated after 24 hours at 4°C."

Root Cause: The "pH Drift" Phenomenon

The most common instability with this compound is physical , not chemical. 3-[(Sec-butylamino)sulfonyl]benzoic acid is an amphiphilic molecule.[1][2]

  • High pH (> 5.0): The carboxylic acid is deprotonated (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).[2] The molecule is anionic and highly soluble.[2]
    
  • Low pH (< 3.5): The carboxylic acid is protonated (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).[2] The molecule becomes neutral.[2] Due to the hydrophobic sec-butyl chain, the neutral form has very low water solubility and precipitates.
    

Mechanism: If your buffer capacity is low, absorption of atmospheric


 or slow hydrolysis of impurities can lower the pH, pushing the equilibrium toward the insoluble neutral form.
Troubleshooting Protocol: The Solubility Rescue
StepActionScientific Rationale
1 Check pH Immediately If pH is < 4.0, precipitation is thermodynamically favored.[1][2]
2 Back-Titration Add 0.1 M NaOH dropwise. If the precipitate redissolves instantly, the issue is purely physical (pH-dependent solubility).[1]
3 Cosolvent Addition For neutral pH experiments, add 5-10% DMSO or Methanol .[1][2] This solvates the hydrophobic sec-butyl tail, preventing aggregation even if pH fluctuates slightly.[1]
Visualization: Solubility Logic Gate

SolubilityLogic Start Issue: Solution is Cloudy CheckPH Step 1: Measure pH Start->CheckPH LowPH pH < 4.0 CheckPH->LowPH HighPH pH > 7.0 CheckPH->HighPH ActionAcid Cause: Protonation of COOH Action: Add weak base (adjust to pH 7) LowPH->ActionAcid ActionBase Cause: Salting out or Contamination Action: Check for metal ions (Ca2+) HighPH->ActionBase Result Precipitate Dissolves? (Physical Instability Confirmed) ActionAcid->Result

Figure 1: Decision tree for diagnosing turbidity. The vast majority of issues stem from acidic pH drift causing protonation and subsequent precipitation.

Module 2: Chemical Stability (Hydrolysis & Degradation)

User Complaint: "I see a new peak at RRT 0.4 on my HPLC chromatogram."

Root Cause: Sulfonamide Hydrolysis

While sulfonamides are stable at room temperature, they degrade under thermal stress or strong acid/base conditions.[1][2] The sec-butyl group provides some steric protection, but hydrolysis can still occur, cleaving the S-N bond.[1]

The Pathway:

  • Hydrolysis: Water attacks the sulfonyl sulfur.[2]

  • Cleavage: The bond breaks, releasing 3-sulfobenzoic acid (highly polar) and sec-butylamine (volatile).[1][2]

Diagnostic Protocol
  • Retention Time Shift: The degradation product (3-sulfobenzoic acid) is much more polar than the parent.[1][2] It will elute significantly earlier (lower Retention Time) on a Reverse Phase C18 column.[1][2]

  • Odor Check: In severe degradation (e.g., forced degradation studies), the release of sec-butylamine may produce a fishy/ammonia-like odor.[1][2]

Visualization: Degradation Pathway

HydrolysisPath Parent Parent Compound 3-[(Sec-butylamino)sulfonyl]benzoic acid Stress Stress Factors: High Temp (>60°C) Strong Acid (pH < 1) Parent->Stress Products Hydrolysis Products Stress->Products S-N Bond Cleavage SubProduct1 3-Sulfobenzoic acid (High Polarity / Early Elution) Products->SubProduct1 SubProduct2 Sec-butylamine (Volatile) Products->SubProduct2

Figure 2: Hydrolytic cleavage of the sulfonamide bond.[1] This is the primary chemical degradation pathway under stress conditions.

Module 3: Analytical Troubleshooting (HPLC)

User Complaint: "My peak shape is tailing, and retention times are inconsistent."

The "Ionization Mismatch" Error

Because the molecule contains a carboxylic acid (


) and a sulfonamide moiety, it is sensitive to the mobile phase pH. If your mobile phase pH is near the 

, the molecule splits between ionized and neutral states, causing peak splitting or tailing .
Recommended HPLC Method Parameters
ParameterRecommendationReason
Column C18 (End-capped)Prevents silanol interactions with the nitrogen atom.[1][2]
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.[1][2]7)Crucial: Keeps the COOH fully protonated (neutral) for consistent retention.
Mobile Phase B AcetonitrileMethanol can cause high backpressure; ACN is preferred for sulfonamides.[1][2]
Wavelength 254 nm or 265 nmStandard absorption for the benzoic acid chromophore.[1][2]
Sample Diluent 50:50 Water:ACNMatches the initial mobile phase strength to prevent precipitation in the injector.

Module 4: Storage & Handling FAQs

Q: Can I store the stock solution in DMSO at -20°C? A: Yes. DMSO is excellent for preventing the "freezing out" precipitation issues.[2] However, ensure the DMSO is anhydrous.[1] Water in DMSO can promote slow hydrolysis over months.[1][2]

Q: Is the compound light-sensitive? A: Yes, moderately. Benzoic acid derivatives can undergo photo-oxidation or decarboxylation under intense UV light.[1]

  • Protocol: Store solid and solution in amber vials . Wrap clear vessels in aluminum foil during long experiments.

Q: I need to heat the solution to dissolve it. Is that safe? A: Brief heating (up to 50°C for < 10 mins) is safe.[1][2]

  • Warning: Avoid boiling.[1][2] High heat + acidic pH accelerates the S-N bond cleavage described in Module 2.[2]

References

  • Iley, J., et al. (2001).[1][2][3] Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Journal of the Chemical Society, Perkin Transactions 2.[3] Link

    • Context: Establishes the baseline stability of N-substituted sulfonamides and the acid-c
  • BenchChem. (2025).[1][2] Technical Data: 4-Chloro-3-sulfamoylbenzoic acid.[2] Link[2]

    • Context: Provides physicochemical properties (pKa, solubility) for the closest structural analog (chlorinated variant), validating the solubility profile of the benzoic acid moiety.
  • PubChem. (2025).[1][2][4] Compound Summary: 3-Sulfamoylbenzoic acid.[1][2] National Library of Medicine.[2] Link[1][2]

    • Context: Source for the fundamental pKa values (~3.[2]54) of the parent 3-sulfamoylbenzoic acid core.[2]

  • ICH Guidelines. (1996).[1][2] Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Link

    • Context: The authoritative standard for handling UV-sensitive aromatic drug intermediates.[2]

Sources

Optimization

Technical Support Center: Solubility Optimization for 3-[(Sec-butylamino)sulfonyl]benzoic Acid

Case ID: SOL-3SBA-001 Status: Active Responder: Senior Application Scientist, Assay Development Unit Introduction: Understanding Your Compound Welcome to the technical support hub for 3-[(Sec-butylamino)sulfonyl]benzoic...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-3SBA-001 Status: Active Responder: Senior Application Scientist, Assay Development Unit

Introduction: Understanding Your Compound

Welcome to the technical support hub for 3-[(Sec-butylamino)sulfonyl]benzoic acid . We understand the frustration of assay variability caused by compound precipitation. This molecule presents a classic medicinal chemistry paradox: it contains a solubilizing ionizable group (carboxylic acid) paired with a lipophilic tail (sec-butyl chain) and a rigid sulfonamide core.

The "Crash Out" phenomenon—where your compound precipitates upon dilution into aqueous media—is the primary cause of false negatives (loss of potency) and false positives (non-specific aggregation) in your data.

This guide provides a self-validating framework to maintain solubility from stock preparation to final assay readout.

Module 1: Physicochemical Profiling (The "Why")

To solve the solubility issue, we must first respect the thermodynamics of the molecule.

  • The Acidic Core: The benzoic acid moiety has a pKa of approximately 3.5 – 4.2 .

  • The Lipophilic Driver: The sec-butyl group adds significant hydrophobicity (LogP increase), reducing water solubility compared to methyl- or ethyl- analogs.

  • The Mechanism: At pH < 4, the molecule is protonated (neutral) and highly insoluble. At pH > 6, it is deprotonated (anionic) and significantly more soluble.

Critical Rule: Your assay buffer must maintain a pH > 6.0 (ideally 7.4) to keep the molecule in its ionized, soluble state.

Visualization: Ionization & Solubility Logic

IonizationLogic cluster_acid Acidic Environment (pH < 4) cluster_base Physiological Environment (pH > 6) node_acid Protonated Form (Neutral Charge) node_precip PRECIPITATION (Aggregates) node_acid->node_precip Low Solubility node_base Deprotonated Form (Anionic Charge) node_acid->node_base pH Adjustment node_base->node_acid Acidification node_sol SOLUBLE (Bioavailable) node_base->node_sol High Solubility

Figure 1: The solubility switch. Maintaining pH above the pKa ensures the molecule remains anionic and soluble. Acidification drives the equilibrium toward the insoluble neutral form.

Module 2: Stock Preparation & Storage

Many solubility issues originate in the freezer, not the assay plate. Water uptake in DMSO stocks is a silent killer of compound integrity.

Standard Operating Procedure (SOP): Stock Prep
StepActionTechnical Rationale
1 Weighing Weigh solid into a glass vial (avoid plastic static).
2 Solvent Use anhydrous DMSO (99.9%).
3 Dissolution Vortex vigorously. If particles remain, sonicate for 5 mins at 37°C.
4 Validation Visually inspect against a light source. The solution must be crystal clear.
5 Storage Aliquot into single-use vials. Store at -20°C. Do not freeze-thaw >3 times.

Warning: DMSO is hygroscopic. If your DMSO stock absorbs water from the air, the "effective" concentration of your compound drops because the compound may micro-precipitate inside the stock vial over time [1].

Module 3: The "Golden Path" Dilution Protocol

The Error: Direct pipetting of 100% DMSO stock into an aqueous assay buffer causes a local "shock" where the compound concentration momentarily exceeds its solubility limit, forming micro-crystals that never re-dissolve.

The Solution: The Intermediate Dilution Method .

Protocol: Step-Down Dilution
  • Start: 10 mM Stock in 100% DMSO.

  • Intermediate Step: Dilute stock 1:10 or 1:20 into a compatible solvent vehicle (e.g., 50% DMSO / 50% Buffer, or 100% Ethanol if compatible) to create a 10x or 20x working solution.

  • Final Step: Add the working solution to your assay plate.

Visualization: Dilution Workflow

DilutionProtocol Stock 10 mM Stock (100% DMSO) Direct Direct Addition to Buffer (High Risk) Stock->Direct Avoid Inter Intermediate Plate (10x Conc. in 10-20% DMSO) Stock->Inter Step 1: Pre-dilute Precip Result: Local Precipitation (Cloudy/Inconsistent) Direct->Precip Assay Final Assay Plate (1x Conc., <1% DMSO) Inter->Assay Step 2: Final Addition

Figure 2: The Intermediate Dilution Strategy prevents "solvent shock," allowing the compound to equilibrate into the aqueous phase without crashing out.

Module 4: Troubleshooting Specific Assay Issues

Scenario A: Enzymatic Assays (High False Inhibition)
  • Symptom: You see high inhibition (IC50) that disappears when you add Triton X-100.

  • Cause: The compound is forming "colloidal aggregates" that sequester the enzyme non-specifically.

  • Fix:

    • Add 0.01% Triton X-100 or Tween-20 to the assay buffer. Detergents disrupt aggregates.

    • Verify pH is strictly 7.4 .

Scenario B: Cell-Based Assays (Toxicity Spikes)
  • Symptom: Cells die at high compound concentrations, but the curve is steep and non-sigmoidal.

  • Cause: Crystals are precipitating onto the cell monolayer, causing physical stress or high local DMSO concentrations.

  • Fix:

    • Perform the Intermediate Dilution in culture media (warmed to 37°C) before adding to cells.

    • Limit final DMSO concentration to 0.5% (check cell tolerance).

Frequently Asked Questions (FAQ)

Q1: My 10 mM stock is cloudy after thawing. Is it ruined?

  • A: Not necessarily. The sec-butyl group can cause crystal formation at low temps. Warm the vial to 37°C and vortex/sonicate. If it clears completely, it is safe to use. If particles remain, discard it.

Q2: Can I use PBS as a dilution buffer?

  • A: Yes, but ensure the pH is 7.4. If you are working at pH 5.0 (e.g., lysosomal assays), this compound will precipitate. You may need to use a cyclodextrin carrier (e.g., HP-β-CD) to maintain solubility at low pH [2].

Q3: How do I know if my compound has precipitated in the well?

  • A: Use a Nephelometer or measure Absorbance at 600-650 nm (where the compound doesn't absorb). An increase in OD600 indicates turbidity/precipitation [3].

References

  • Di, L., & Kerns, E. H. (2006).[1][2][3] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[2]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Kerns, E. H., Di, L., & Carter, G. T. (2008).[4] In vitro solubility assays in drug discovery. Current Drug Metabolism, 9(9), 879-885.[4]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Isoform-Specific Inhibition of Carbonic Anhydrase by 3-[(Sec-butylamino)sulfonyl]benzoic acid

This guide provides a comprehensive analysis of the inhibitory effects of 3-[(Sec-butylamino)sulfonyl]benzoic acid on various human carbonic anhydrase (CA) isoforms. It is intended for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the inhibitory effects of 3-[(Sec-butylamino)sulfonyl]benzoic acid on various human carbonic anhydrase (CA) isoforms. It is intended for researchers, scientists, and drug development professionals interested in the nuanced field of isoform-selective enzyme inhibition. Herein, we delve into the underlying principles of CA function, the mechanism of sulfonamide-based inhibition, and present detailed experimental protocols for validating the inhibitory potency and selectivity of this specific compound.

Introduction: The Significance of Carbonic Anhydrase and Isoform Selectivity

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a crucial role in fundamental physiological processes.[1][2][3] Their primary function is to catalyze the rapid interconversion of carbon dioxide (CO2) and water to bicarbonate and protons.[1][2][3] This seemingly simple reaction is vital for respiration, pH homeostasis, electrolyte balance, and various biosynthetic pathways.[1][2] In humans, fifteen different CA isoforms have been identified, each with distinct tissue distribution and subcellular localization.[3]

The diverse roles of these isoforms mean that their dysregulation is implicated in a range of pathologies. Consequently, CA inhibitors have been developed as therapeutic agents for conditions such as glaucoma, epilepsy, and altitude sickness.[1][2][4] More recently, specific isoforms, particularly the transmembrane CAs IX and XII, have emerged as validated targets in cancer therapy due to their overexpression in hypoxic tumors where they contribute to the acidic tumor microenvironment.[1][5][6][7][8]

Given the widespread expression and physiological importance of many CA isoforms, achieving inhibitor selectivity is a paramount challenge in drug development.[9][10] Non-selective inhibition can lead to off-target effects, whereas isoform-specific inhibitors offer the potential for more targeted and effective therapies with improved safety profiles. This guide focuses on 3-[(Sec-butylamino)sulfonyl]benzoic acid, a sulfonamide derivative with potential as a selective CA inhibitor.[11]

Mechanism of Action: Sulfonamide Inhibition of Carbonic Anhydrase

Sulfonamides represent a well-established and potent class of carbonic anhydrase inhibitors.[1][11] Their inhibitory action is primarily mediated through the interaction of the sulfonamide moiety with the zinc ion located at the active site of the enzyme.[9][10][11][12]

dot

cluster_CA Carbonic Anhydrase Active Site cluster_inhibitor Sulfonamide Inhibitor CA_Active_Site Zn²⁺ His-94 His-96 His-119 HCO3 HCO₃⁻ CA_Active_Site:Zn->HCO3 Catalysis H2O H₂O CO2 CO₂ CO2->CA_Active_Site:Zn Substrate Binding H+ H⁺ HCO3->H+ Dissociation Inhibitor R-SO₂NH₂ Inhibitor->CA_Active_Site:Zn Inhibitor Binding

Caption: Sulfonamide inhibitor binding to the CA active site.

The zinc ion in the active site is crucial for catalysis, coordinating a water molecule that, upon deprotonation, acts as a potent nucleophile attacking the carbon dioxide substrate.[3] Sulfonamide inhibitors, in their deprotonated form (R-SO2NH-), bind directly to the Zn(II) ion, displacing the catalytic water molecule and thereby blocking the enzyme's activity.[13] The affinity and selectivity of a particular sulfonamide inhibitor are influenced by the chemical nature of its "tail" (the R-group), which can form additional interactions with amino acid residues lining the active site cavity.[14] The sec-butylamino side chain of 3-[(Sec-butylamino)sulfonyl]benzoic acid is a key structural feature that modulates its physicochemical properties, such as lipophilicity and steric bulk, which in turn influence its binding affinity and selectivity for different CA isoforms.[11]

Experimental Validation of Inhibitory Effect

To objectively assess the inhibitory potential of 3-[(Sec-butylamino)sulfonyl]benzoic acid, a series of robust and validated experimental protocols are necessary. This section outlines the methodologies for determining the inhibition constants (Ki) against a panel of key human CA isoforms and for assessing inhibitor binding through thermal shift assays.

Materials and Reagents
  • Test Compound: 3-[(Sec-butylamino)sulfonyl]benzoic acid (MW: 257.31 g/mol ).[15]

  • Positive Control: Acetazolamide (a non-selective CA inhibitor).[6][16]

  • Enzymes: Recombinant human carbonic anhydrase isoforms (e.g., hCA I, hCA II, hCA IX, and hCA XII).

  • Substrate: 4-Nitrophenyl acetate (for esterase activity assay).

  • Buffers and Reagents: As specified in the individual protocols.

Kinetic Inhibition Assay: Determining Inhibition Constants (Ki)

The inhibitory potency of 3-[(Sec-butylamino)sulfonyl]benzoic acid against different CA isoforms is quantified by determining the inhibition constant (Ki). A common and reliable method for this is the stopped-flow CO2 hydration assay.[17][18] However, a more accessible alternative is the colorimetric esterase activity assay.[16]

Principle: This assay measures the esterase activity of CA, where the enzyme catalyzes the hydrolysis of 4-nitrophenyl acetate to 4-nitrophenol, a yellow-colored product that can be monitored spectrophotometrically.[16] The rate of this reaction is proportional to the enzyme's activity. In the presence of an inhibitor, the reaction rate decreases, and from this inhibition, the Ki can be calculated.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of 3-[(Sec-butylamino)sulfonyl]benzoic acid in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test compound and the positive control (Acetazolamide) in assay buffer.

    • Prepare a solution of the CA enzyme in assay buffer.

    • Prepare a solution of the substrate, 4-nitrophenyl acetate, in a water-miscible organic solvent (e.g., acetonitrile).

  • Assay Procedure (96-well plate format):

    • To each well of a clear, flat-bottom 96-well plate, add the assay buffer.

    • Add a fixed amount of the CA enzyme solution to each well.

    • Add varying concentrations of the inhibitor (or vehicle control) to the wells.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a short period to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately measure the absorbance at 400 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time plots.

    • Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/KM), where [S] is the substrate concentration and KM is the Michaelis-Menten constant for the substrate.[2] It is crucial that the enzyme concentration is lower than the Ki value for this equation to be valid.[2]

dot

Start Start Prep_Reagents Prepare Reagents (Inhibitor, Enzyme, Substrate) Start->Prep_Reagents Add_Buffer_Enzyme Add Buffer and Enzyme to Plate Prep_Reagents->Add_Buffer_Enzyme Add_Inhibitor Add Inhibitor (Varying Concentrations) Add_Buffer_Enzyme->Add_Inhibitor Incubate Incubate for Inhibitor Binding Add_Inhibitor->Incubate Add_Substrate Initiate Reaction with Substrate Incubate->Add_Substrate Measure_Absorbance Measure Absorbance Over Time Add_Substrate->Measure_Absorbance Calculate_Rates Calculate Initial Reaction Rates Measure_Absorbance->Calculate_Rates Determine_IC50 Determine IC50 from Dose-Response Curve Calculate_Rates->Determine_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Determine_IC50->Calculate_Ki End End Calculate_Ki->End

Caption: Workflow for the CA kinetic inhibition assay.

Thermal Shift Assay (TSA): Validating Inhibitor Binding

A thermal shift assay, also known as ThermoFluor, provides an orthogonal method to validate the binding of an inhibitor to its target protein.[19][20]

Principle: This technique measures the change in the thermal stability of a protein upon ligand binding.[19] A fluorescent dye, such as SYPRO Orange, is used, which binds to hydrophobic regions of the protein that become exposed as the protein denatures with increasing temperature.[21] The binding of a ligand, such as an inhibitor, stabilizes the protein, resulting in a higher melting temperature (Tm).

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of 3-[(Sec-butylamino)sulfonyl]benzoic acid in a suitable solvent.

    • Prepare a solution of the CA enzyme in a suitable buffer.

    • Prepare a stock solution of SYPRO Orange dye.

  • Assay Procedure (Real-Time PCR instrument):

    • In PCR tubes or a 96-well PCR plate, combine the CA enzyme solution, the inhibitor at various concentrations (or vehicle control), and the SYPRO Orange dye.

    • Place the samples in a real-time PCR instrument.

    • Program the instrument to gradually increase the temperature while monitoring the fluorescence of the SYPRO Orange dye.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature. The resulting curve will show a sigmoidal transition, and the midpoint of this transition is the melting temperature (Tm).

    • A positive shift in the Tm in the presence of the inhibitor compared to the control indicates binding. The magnitude of the shift can be related to the binding affinity.

Comparative Data Analysis

The primary output of these experiments will be a comparative table of Ki values for 3-[(Sec-butylamino)sulfonyl]benzoic acid and the control inhibitor, Acetazolamide, against the panel of CA isoforms.

Compound hCA I (Ki, nM) hCA II (Ki, nM) hCA IX (Ki, nM) hCA XII (Ki, nM)
3-[(Sec-butylamino)sulfonyl]benzoic acidExperimental ValueExperimental ValueExperimental ValueExperimental Value
AcetazolamideLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Interpretation of Results:

  • Potency: Lower Ki values indicate higher inhibitory potency.

  • Selectivity: The selectivity of 3-[(Sec-butylamino)sulfonyl]benzoic acid can be determined by comparing its Ki values across the different isoforms. A significantly lower Ki for a particular isoform (e.g., hCA IX or XII) compared to others (e.g., hCA I and II) would indicate isoform selectivity. For instance, a compound with a Ki of 10 nM for hCA IX and 1000 nM for hCA II would be considered 100-fold selective for hCA IX over hCA II.

Conclusion and Future Directions

This guide provides a framework for the systematic validation of the inhibitory effects of 3-[(Sec-butylamino)sulfonyl]benzoic acid on different carbonic anhydrase isoforms. The experimental data generated from these protocols will enable a clear comparison of its potency and selectivity against established inhibitors like Acetazolamide. Understanding the isoform-selectivity profile is a critical step in evaluating the therapeutic potential of this compound, particularly for applications where targeting specific CA isoforms is desirable, such as in the development of novel anti-cancer agents.

Further investigations could include structural studies, such as X-ray crystallography, to elucidate the precise binding mode of 3-[(Sec-butylamino)sulfonyl]benzoic acid to different CA isoforms, providing a molecular basis for its observed selectivity. Additionally, cell-based assays and in vivo studies will be necessary to translate these in vitro findings into a physiological context and assess the compound's efficacy and safety in more complex biological systems.

References

  • Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Retrieved from [Link]

  • PubMed. (1998). Carbonic anhydrase inhibitors: synthesis of water-soluble, topically effective intraocular pressure lowering aromatic/heterocyclic sulfonamides containing 8-quinoline-sulfonyl moieties: is the tail more important than the ring? Retrieved from [Link]

  • YouTube. (2023, September 25). Carbonic Anhydrase Inhibitors - All you need to know. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, November 19). Identification and Validation of Carbonic Anhydrase II as the First Target of the Anti-Inflammatory Drug Actarit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, April 10). Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, August 16). Thermostable Carbonic Anhydrases in Biotechnological Applications. Retrieved from [Link]

  • MDPI. (2020, December 1). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. Retrieved from [Link]

  • PLOS One. (2018, November 15). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, August 10). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Retrieved from [Link]

  • MDPI. (2023, October 19). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, March 26). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Retrieved from [Link]

  • ACS Publications. (2021, January 26). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. Retrieved from [Link]

  • PubMed. (2015). Kinetic and in silico studies of hydroxy-based inhibitors of carbonic anhydrase isoforms I and II. Retrieved from [Link]

  • PubMed. (2004). Thermodynamic stability of carbonic anhydrase: measurements of binding affinity and stoichiometry using ThermoFluor. Retrieved from [Link]

  • ACS Publications. (2020, June 10). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Retrieved from [Link]

  • MDPI. (2020, March 11). Kinetic Study of CO2 Hydration by Small-Molecule Catalysts with A Second Coordination Sphere that Mimic the Effect of the Thr-199 Residue of Carbonic Anhydrase. Retrieved from [Link]

  • PubMed. (2023, March 14). Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. Retrieved from [Link]

  • Dove Press. (2020, December 15). Experimental Carbonic Anhydrase Inhibitors for the Treatment of Hypoxic Tumors. Retrieved from [Link]

  • ResearchGate. (2016). Inhibition data of human CA isoforms CA I, II, IX and XII with 3H-1,2-. Retrieved from [Link]

  • ACS Publications. (2004, May 25). Thermodynamic Stability of Carbonic Anhydrase: Measurements of Binding Affinity and Stoichiometry Using ThermoFluor. Retrieved from [Link]

  • MDPI. (2024, November 15). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. Retrieved from [Link]

  • PubMed. (2010). Secondary/tertiary benzenesulfonamides with inhibitory action against the cytosolic human carbonic anhydrase isoforms I and II. Retrieved from [Link]

  • PubMed. (2018). Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold. Retrieved from [Link]

  • MDPI. (2025, November 23). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Retrieved from [Link]

  • Bio-Rad. (n.d.). Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. Retrieved from [Link]

  • University of Pisa. (2021, January 26). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, January 1). Inhibitory effects of sulfenimides on human and bovine carbonic anhydrase enzymes. Retrieved from [Link]

  • ACS Publications. (2019, January 3). Bicarbonate Inhibition of Carbonic Anhydrase Mimics Hinders Catalytic Efficiency: Elucidating the Mechanism and Gaining Insight toward Improving Speed and Efficiency. Retrieved from [Link]

Sources

Comparative

Comprehensive Guide: Analysis of Off-Target Effects of 3-[(Sec-butylamino)sulfonyl]benzoic Acid

Executive Summary & Compound Identity 3-[(Sec-butylamino)sulfonyl]benzoic acid (CAS: 7326-76-3) is a specialized sulfonamide derivative primarily utilized as a chemical probe for Carbonic Anhydrase (CA) inhibition and, m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

3-[(Sec-butylamino)sulfonyl]benzoic acid (CAS: 7326-76-3) is a specialized sulfonamide derivative primarily utilized as a chemical probe for Carbonic Anhydrase (CA) inhibition and, more recently, as a scaffold for P2Y14 receptor antagonists .

Unlike classical primary sulfonamides (e.g., Acetazolamide) which possess a free -SO2NH2 group essential for high-affinity Zinc binding in the CA active site, this compound features an


-substituted sulfonamide  (sec-butyl group). This structural modification significantly alters its physicochemical profile (logP) and selectivity, reducing its potency against ubiquitous CA isoforms (CA I/II) while introducing unique off-target liabilities, particularly regarding Organic Anion Transporters (OATs)  due to its structural isomerism with Probenecid.

This guide analyzes the critical off-target effects that confound experimental data, specifically focusing on renal transporter interference and unexpected GPCR antagonism.

Chemical Context
  • Systematic Name: 3-(sec-butylsulfamoyl)benzoic acid[1]

  • Structural Class:

    
    -alkylated sulfonamido-benzoic acid.
    
  • Primary Utility: Isoform-selective CA inhibition probe; P2Y14 antagonist scaffold.

  • Key Structural Analog: Probenecid (4-[(dipropylamino)sulfonyl]benzoic acid).

Mechanism of Action & Selectivity Profile

To understand off-target effects, we must first establish the primary mechanism and how this compound deviates from standard inhibitors.

Primary Mechanism: Carbonic Anhydrase Inhibition

The benzoic acid moiety coordinates with the hydrophilic region of the CA active site, while the sulfonamide group interacts with the Zinc ion (


). However, the bulky sec-butyl  substitution on the sulfonamide nitrogen creates steric hindrance.
  • Consequence: Reduced affinity for CA I and CA II (cytosolic, ubiquitous) compared to unsubstituted sulfonamides.

  • Intended Use: Often used to target tumor-associated isoforms (CA IX/XII) or as a negative control for primary sulfonamide activity.

The "Off-Target" Landscape

The off-target effects of this compound are not random toxicity but are driven by specific pharmacophores shared with other drug classes.

Off-Target SystemMechanism of InterferenceBiological Consequence
OAT1 / OAT3 (Renal) Competitive Inhibition: Structural mimicry of Probenecid allows it to bind renal Organic Anion Transporters.Altered renal clearance of co-administered drugs; retention of Uric Acid.
P2Y14 Receptor Antagonism: The 3-sulfonamido-benzoic acid scaffold is a privileged structure for P2Y14 binding.Anti-inflammatory signaling modulation; potential confounding variable in immune assays.
Cytosolic CAs (I/II) Residual Inhibition: Despite

-substitution, high concentrations (>10 µM) may still inhibit housekeeping CAs.
pH dysregulation in non-target tissues; metabolic acidosis.

Deep Dive: The Probenecid-Like Effect (OAT Inhibition)

The most critical, often overlooked off-target effect is its interaction with Solute Carrier Family 22 (SLC22) , specifically OAT1 and OAT3.

Structural Causality

Probenecid is the 4-isomer with


-propyl groups. 3-[(Sec-butylamino)sulfonyl]benzoic acid is the 3-isomer with an 

-sec-butyl group. Both share:
  • A lipophilic tail (

    
    -alkyl group).
    
  • An anionic head (Carboxylic acid).[2]

  • A sulfonamide linker.[2][3][4]

This "Anionic Head + Lipophilic Tail" is the classic pharmacophore for OAT substrates/inhibitors.

Physiological Impact

In experimental models (e.g., murine PK studies), this compound can block the basolateral uptake of organic anions in the proximal tubule.

  • Experimental Artifact: If used in a cocktail with OAT substrates (e.g., Methotrexate, Furosemide, beta-lactams), it will artificially increase their plasma half-life (

    
    ) and toxicity, mimicking a drug-drug interaction (DDI).
    

Comparative Analysis: Performance vs. Alternatives

The following table contrasts 3-[(Sec-butylamino)sulfonyl]benzoic acid with standard tools to guide experimental selection.

Feature3-[(Sec-butylamino)sulfonyl]benzoic acid Acetazolamide (Standard CAI)Probenecid (OAT Inhibitor)
Primary Target CA Isoforms (Selective Probe)CA I, II, IV, IX, XII (Pan-inhibitor)OAT1, OAT3, URAT1
CA Potency Moderate (

in µM range)
High (

in nM range)
Negligible
OAT Inhibition High Risk (Off-target)LowPrimary Mechanism
Cell Permeability Moderate (Lipophilic tail)Low (Requires transporters)High
P2Y14 Activity Potential Antagonist NoneNone
Best Use Case Structure-Activity Relationship (SAR) studies; Negative control for primary sulfonamides.Positive control for maximal CA inhibition.Blocking renal excretion; Gout research.

Visualization: Off-Target Pathways

The following diagram illustrates the dual pathway where the compound acts on its intended target (CA) while simultaneously interfering with renal transport (OATs) and immune signaling (P2Y14), creating a "Triangulated" pharmacological profile.

OffTargetPathways cluster_Targets Pharmacological Targets Compound 3-[(Sec-butylamino) sulfonyl]benzoic acid CA Carbonic Anhydrase (Intended Target) Compound->CA Inhibition (Moderate) OAT OAT1 / OAT3 (Renal Transporters) Compound->OAT Competitive Inhibition (High) P2Y14 P2Y14 Receptor (Immune GPCR) Compound->P2Y14 Antagonism (Emerging) Effect_CA pH Regulation Tumor Acidification CA->Effect_CA Effect_OAT Blocked Clearance Drug Accumulation OAT->Effect_OAT Effect_P2Y Anti-inflammatory Signaling P2Y14->Effect_P2Y

Caption: Figure 1. Pharmacological triangulation showing the intended CA inhibition alongside critical renal (OAT) and immune (P2Y14) off-target pathways.

Experimental Protocols for Validation

To ensure data integrity, researchers must validate the selectivity of this compound in their specific assay systems.

Protocol A: OAT1/3 Competitive Inhibition Screen (HEK293 System)

Purpose: To quantify the "Probenecid-like" off-target effect.

  • Cell Line: HEK293 cells stably transfected with hOAT1 (SLC22A6) or hOAT3 (SLC22A8).

  • Substrate: 6-Carboxyfluorescein (6-CF) or

    
    -Para-aminohippurate (PAH).
    
  • Workflow:

    • Seed cells in 96-well Poly-D-Lysine coated plates (

      
       cells/well).
      
    • Incubate 24h to confluence.

    • Pre-incubation: Replace medium with HBSS (pH 7.4) containing the test compound (0.1 – 100 µM) for 10 min at 37°C.

    • Uptake Phase: Add Substrate (e.g., 10 µM 6-CF) + Test Compound. Incubate for 10 min.

    • Termination: Aspirate and wash

      
       with ice-cold HBSS.
      
    • Lysis & Detection: Lyse with 0.1N NaOH. Measure Fluorescence (Ex 490/Em 520) or Scintillation.

  • Validation: Calculate

    
    . If 
    
    
    
    , OAT interference is significant.
Protocol B: Carbonic Anhydrase Esterase Assay (Selectivity Check)

Purpose: To confirm potency against CA isoforms vs. off-targets.

  • Reagents: Purified CA I and CA II (Sigma), Substrate: 4-Nitrophenyl acetate (4-NPA).

  • Buffer: 50 mM Tris-SO4, pH 7.6.

  • Workflow:

    • Dissolve compound in DMSO (Final DMSO < 1%).

    • Mix Enzyme (CA I or II) with inhibitor in buffer. Incubate 5 min at 25°C.

    • Start Reaction: Add 4-NPA (3 mM final).

    • Kinetic Read: Monitor Absorbance at 400 nm (formation of 4-nitrophenol) for 5 min.

  • Analysis: Determine

    
     using Dixon plots. Compare with Acetazolamide (
    
    
    
    nM). Expect
    
    
    for 3-[(Sec-butylamino)sulfonyl]benzoic acid to be significantly higher (lower potency), confirming its use as a specific probe rather than a broad inhibitor.

References

  • BenchChem. (2023). 3-[(Sec-butylamino)sulfonyl]benzoic Acid: Structure and Applications. Retrieved from

  • Supuran, C. T. (2008).[5] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Sweet, D. H., et al. (2001). Organic anion transporter 3 (Oat3) is a multispecific transporter of organic anions. Journal of Pharmacology and Experimental Therapeutics, 297(1), 16-24. Link

  • Ma, Y., et al. (2025).[5] Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists. European Journal of Medicinal Chemistry. Link(Note: Cited as emerging scaffold context).

  • PubChem. (2023). Compound Summary: 3-(sec-butylsulfamoyl)benzoic acid.[1] National Library of Medicine. Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.